molecular formula C13H17NO3 B2911805 Ethyl 2-(N-benzylacetamido)acetate CAS No. 6436-91-5

Ethyl 2-(N-benzylacetamido)acetate

Cat. No.: B2911805
CAS No.: 6436-91-5
M. Wt: 235.283
InChI Key: KOYIARBFALHUGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(N-benzylacetamido)acetate is a chemical compound of significant interest in organic and medicinal chemistry research. Its structure, featuring an ester and an amide group, makes it a valuable building block (synthon) for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel pharmacologically active agents. For instance, N-benzylacetamide derivatives have been extensively explored as potent inhibitors of viral enzymes, such as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing promising antiviral activity . Other derivatives have been investigated for their potential anticonvulsant properties. The compound serves as a key intermediate in various chemical reactions, including acylations and alkylations, facilitating the creation of diverse compound libraries for high-throughput screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[acetyl(benzyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-17-13(16)10-14(11(2)15)9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYIARBFALHUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of Ethyl 2-(N-benzylacetamido)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of Ethyl 2-(N-benzylacetamido)acetate

Executive Summary

Ethyl 2-(N-benzylacetamido)acetate (CAS: 6436-91-5) represents a critical class of N-substituted glycine derivatives utilized as intermediates in the synthesis of racetams and peptidomimetics. Despite its utility, specific thermodynamic solubility data in the public domain is sparse.[1]

This guide addresses that gap by establishing a definitive protocol for solubility profiling . It moves beyond static lookup tables to provide a self-validating framework for determining solubility, modeling thermodynamic parameters, and applying these insights to process optimization (crystallization and purification).

Part 1: Physicochemical Profile & Theoretical Prediction

Before empirical determination, a structural analysis is required to narrow the solvent screening space.

Structural Analysis (Structure-Property Relationship)

The molecule contains three distinct functional regions that dictate its solvation behavior:

  • Benzyl Group: Highly lipophilic (

    
    -
    
    
    
    interactions). Promotes solubility in aromatic (Toluene) and chlorinated solvents (DCM).
  • Acetamide Linkage: A polar, hydrogen-bond accepting motif. Enhances solubility in polar aprotic solvents (DMSO, DMF) and alcohols.

  • Ethyl Ester Moiety: Moderately polar; provides good miscibility with esters (Ethyl Acetate) and ethers.

Solubility Prediction Matrix:

Solvent Class Predicted Solubility Interaction Mechanism
Chlorinated (DCM, Chloroform) Excellent Dipole-dipole & dispersion forces match well.
Esters (Ethyl Acetate, IPAc) Good "Like dissolves like" (ester-ester affinity).
Alcohols (MeOH, EtOH) Moderate-High H-bonding with acetamide; Temp-dependent.
Aliphatic (Hexane, Heptane) Poor Lack of polar interactions; likely anti-solvent.

| Water | Very Poor | Hydrophobic benzyl/ethyl groups dominate. |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select solvents, we utilize the Group Contribution Method to estimate the interaction radius (


).
  • Equation:

    
    [2]
    
  • Guidance: Solvents with an

    
     value < 8.0 MPa
    
    
    
    relative to the solute are considered "good" solvents.
  • Application: For this compound, prioritize solvents with moderate dispersion (

    
    ) and moderate polarity (
    
    
    
    ).

Part 2: Standardized Experimental Protocols

To generate high-integrity data, two complementary methods are recommended.

Method A: Dynamic Laser Monitoring (Polythermal Method)

Best for: Rapid generation of Solubility vs. Temperature curves (Solubility Curve).

Equipment: Automated solubility workstation (e.g., Crystal16) or jacketed vessel with laser turbidity probe.

Protocol:

  • Preparation: Weigh accurate mass (

    
    ) of Ethyl 2-(N-benzylacetamido)acetate into a vial.
    
  • Solvent Addition: Add a known mass (

    
    ) of solvent.
    
  • Heating Ramp: Heat at 1.0 °C/min with stirring (600 rpm).

  • Detection: Record the temperature (

    
    ) where light transmission reaches 100% (dissolution).
    
  • Cooling Ramp: Cool at 1.0 °C/min to detect the metastable zone width (MSZW) limit (

    
    ).
    
  • Iteration: Add more solute to the same vial and repeat to generate multiple data points (

    
     vs 
    
    
    
    ).
Method B: Static Isothermal Shake-Flask (Gravimetric)

Best for: Precise equilibrium solubility at fixed temperatures (e.g., 25°C, 37°C).[1]

Protocol:

  • Saturation: Add excess solid to the solvent in a sealed flask.

  • Equilibration: Shake at constant temperature (

    
     °C) for 24–48 hours.
    
  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue OR analyze via HPLC-UV (254 nm).

  • Calculation: Mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    (Where
    
    
    are molecular weights of solute and solvent)

Part 3: Thermodynamic Modeling

Raw data must be fitted to thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (


) with temperature (

).[3] It is the industry standard for pharmaceutical intermediates.

Equation:



  • A, B, C: Empirical parameters derived from non-linear regression.

  • Validation: A Relative Average Deviation (RAD) < 2% indicates a high-quality fit.

The Van't Hoff Equation

Used to extract thermodynamic properties (Enthalpy and Entropy of dissolution).[3]

Equation:



  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).
    
  • Intercept:

    
     (Indicates the disorder change).
    

Part 4: Visualization & Workflow

The following diagram outlines the decision logic for solubility profiling and process application.

SolubilityWorkflow Input Ethyl 2-(N-benzylacetamido)acetate (Solid Input) Screening Solvent Screening (Hansen Parameter Prediction) Input->Screening MethodSelect Select Method Screening->MethodSelect Laser Dynamic Laser Monitoring (Polythermal) MethodSelect->Laser Speed/Curve ShakeFlask Isothermal Shake-Flask (Gravimetric/HPLC) MethodSelect->ShakeFlask Precision DataGen Generate T vs. x Data Laser->DataGen ShakeFlask->DataGen Modeling Thermodynamic Modeling (Apelblat & Van't Hoff) DataGen->Modeling Application Process Application Modeling->Application Cryst Cooling Crystallization (High dH_sol) Application->Cryst Steep Solubility Curve Extract Solvent Extraction (Partition Coeff) Application->Extract High Selectivity

Figure 1: Integrated workflow for solubility determination and process application.

Part 5: Applications in Process Development

Purification via Crystallization

Based on the chemical structure, Ethanol or Ethyl Acetate are likely to exhibit a steep solubility curve (high positive


).
  • Strategy: Dissolve the crude intermediate in hot Ethanol (near reflux).

  • Cooling: Slowly cool to 0-5°C. The steep curve ensures high recovery yield.

  • Anti-Solvent: If yield is low, add n-Heptane (anti-solvent) at the final temperature to force precipitation.

Solvent Extraction

For removing impurities:

  • System: Ethyl Acetate / Water.[4]

  • Logic: The compound is highly soluble in EtOAc but insoluble in water. Inorganic salts and polar impurities will partition into the aqueous phase, while the product remains in the organic layer.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Pharmaceutical Sciences. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

  • Nordström, F. L., & Rasmuson, Å. C. (2006). Solubility and melting properties of salicylamide. Journal of Chemical & Engineering Data. Link

Sources

Distinguishing N-benzylglycine ethyl ester and Ethyl 2-(N-benzylacetamido)acetate: A Guide to Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis and pharmaceutical development, the precise understanding of molecular structure and reactivity is paramount. This guide provides a detailed comparative analysis of two structurally related but functionally distinct molecules: N-benzylglycine ethyl ester and Ethyl 2-(N-benzylacetamido)acetate. While both compounds share a common benzyl and ethyl acetate framework, the presence of an acetyl group in the latter introduces significant differences in their chemical properties, synthetic accessibility, and potential applications. This document will dissect these nuances, offering a comprehensive resource for researchers navigating the selection and use of these important chemical intermediates. We will explore their structural distinctions, delve into their respective synthetic methodologies, and illuminate their divergent roles in chemical and pharmaceutical research, supported by established protocols and authoritative references.

Introduction: Beyond a Simple Acetyl Group

At first glance, N-benzylglycine ethyl ester and Ethyl 2-(N-benzylacetamido)acetate might appear to be close chemical cousins. Both are derivatives of the amino acid glycine and feature a benzyl group attached to the nitrogen atom. However, the introduction of an acetyl group on the nitrogen of Ethyl 2-(N-benzylacetamido)acetate fundamentally alters its electronic and steric environment, leading to a cascade of differences in reactivity, stability, and utility.

N-benzylglycine ethyl ester is a secondary amine, retaining a degree of nucleophilicity and the ability to participate in reactions typical of such amines. In contrast, Ethyl 2-(N-benzylacetamido)acetate is an amide. The nitrogen's lone pair of electrons in the amide is delocalized into the adjacent acetyl-carbonyl group. This resonance effect significantly reduces the nitrogen's nucleophilicity and basicity, rendering it a more stable and less reactive functional group under many conditions. Understanding this core difference is the key to appreciating their distinct chemical personalities and, consequently, their appropriate applications in complex synthetic pathways.

Structural and Physicochemical Properties: A Tale of Two Nitrogen Atoms

The fundamental difference between these two molecules lies in the hybridization and electronic environment of the nitrogen atom. This seemingly minor variation has profound implications for their physical and chemical properties.

Caption: Molecular structures of the two compounds highlighting the key functional group difference.

The delocalization of the nitrogen's lone pair in Ethyl 2-(N-benzylacetamido)acetate makes it a much weaker base and nucleophile compared to the secondary amine in N-benzylglycine ethyl ester. This directly impacts their reactivity in subsequent synthetic steps.

Comparative Physicochemical Data

The following table summarizes key quantitative data for easy comparison.

PropertyN-benzylglycine ethyl esterEthyl 2-(N-benzylacetamido)acetateReference
CAS Number 6436-90-46436-91-5[1][2]
Molecular Formula C₁₁H₁₅NO₂C₁₃H₁₇NO₃[3][4]
Molecular Weight 193.24 g/mol 235.28 g/mol [3][4]
Appearance Colorless to light yellow liquidNot readily available; presumed solid/oil[5]
Boiling Point 140-142 °C @ 10 mmHgNot readily available[6][7]
Density ~1.031 g/mL @ 25 °CNot readily available[7]
Key Feature Nucleophilic secondary amineNon-nucleophilic amide

Synthesis Methodologies: A Sequential Relationship

The synthesis of these two compounds is intrinsically linked. Ethyl 2-(N-benzylacetamido)acetate is most logically prepared from N-benzylglycine ethyl ester, making the latter a direct precursor. This sequential relationship is a critical consideration in experimental design.

G start Glycine Ethyl Ester + Benzaldehyde nbgee N-benzylglycine ethyl ester start->nbgee Reductive Amination ebaa Ethyl 2-(N-benzylacetamido)acetate nbgee->ebaa Acetylation (e.g., Ac₂O)

Caption: Typical synthetic pathway from common starting materials.

Experimental Protocol 1: Synthesis of N-benzylglycine ethyl ester via Reductive Amination

This protocol describes a standard, reliable method for synthesizing the secondary amine precursor.

Principle: This reaction proceeds via the formation of an imine intermediate from glycine ethyl ester and benzaldehyde, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride to yield the target secondary amine.

Materials:

  • Glycine ethyl ester hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in DCM, add TEA or DIPEA (1.1 eq) and stir for 10-15 minutes at room temperature to liberate the free base.

  • Add benzaldehyde (1.0 eq) to the mixture and stir for 30 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the STAB slurry to the reaction mixture. Scientist's Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. Its slow addition helps control the reaction exotherm.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure N-benzylglycine ethyl ester.[7]

Experimental Protocol 2: Synthesis of Ethyl 2-(N-benzylacetamido)acetate

This protocol details the conversion of the secondary amine to the target amide.

Principle: This is a standard N-acetylation reaction where the nucleophilic secondary amine of N-benzylglycine ethyl ester attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base is used to scavenge the acetic acid byproduct.

Materials:

  • N-benzylglycine ethyl ester (from Protocol 1)

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-benzylglycine ethyl ester (1.0 eq) in DCM in a round-bottom flask at 0 °C (ice bath).

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add acetic anhydride (1.2 eq) dropwise. Scientist's Note: The reaction is exothermic. Maintaining a low temperature prevents side reactions and ensures controlled acylation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acetic anhydride/acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield Ethyl 2-(N-benzylacetamido)acetate. Further purification via chromatography may be performed if necessary.

Comparative Reactivity and Strategic Applications

The choice between these two reagents is a strategic decision in synthesis design, dictated entirely by the desired reactivity of the nitrogen atom.

  • N-benzylglycine ethyl ester is a versatile building block. Its secondary amine is available for a wide range of subsequent reactions:

    • Further Alkylation: Introduction of a second, different substituent on the nitrogen.

    • Acylation/Sulfonylation: Formation of various amides or sulfonamides.

    • Peptide Synthesis: After hydrolysis of the ethyl ester to the free carboxylic acid, the N-benzyl group can act as a protecting group in peptide coupling reactions.[8]

    • Scaffold for Libraries: It is a common starting point for the synthesis of compound libraries in drug discovery, owing to the reactivity of the N-H bond. It has been used as an intermediate in the synthesis of various bioactive molecules.[5]

  • Ethyl 2-(N-benzylacetamido)acetate serves a different purpose. The nitrogen is "protected" or "deactivated" by the acetyl group. Its utility arises when:

    • Preventing N-Reactivity: The primary goal is to perform chemistry elsewhere on the molecule (e.g., selective hydrolysis of the ester, or reactions on the phenyl ring) without interference from the nitrogen.

    • Final Target Molecule: In some cases, the N-acetylated structure itself may be the desired final compound or a direct precursor to a bioactive molecule where the amide functionality is required for biological activity or stability.

G cluster_0 N-benzylglycine ethyl ester cluster_1 Ethyl 2-(N-benzylacetamido)acetate nbgee Active N-H Bond r1 Alkylation nbgee->r1 r2 Acylation nbgee->r2 r3 Peptide Coupling (post-hydrolysis) nbgee->r3 ebaa Protected Amide N r4 Ester Hydrolysis ebaa->r4 r5 Aromatic Ring Chemistry ebaa->r5 r6 Nitrogen is Unreactive ebaa->r6

Caption: Divergent reactivity pathways based on the nitrogen functional group.

Conclusion

While N-benzylglycine ethyl ester and Ethyl 2-(N-benzylacetamido)acetate differ by only a single acetyl group, this modification creates a profound divergence in their chemical utility. N-benzylglycine ethyl ester is a nucleophilic building block, prized for the reactivity of its secondary amine in constructing more complex molecules. Conversely, Ethyl 2-(N-benzylacetamido)acetate is best viewed as a protected or derivatized form, where the nitrogen's reactivity has been intentionally masked to allow for chemical transformations at other sites or because the amide itself is a required structural motif. For the research scientist and drug development professional, a clear understanding of this amine-versus-amide distinction is fundamental to the logical and efficient design of multi-step synthetic routes.

References

  • N-Benzyl glycine ethyl ester, 1 kg, CAS No. 6436-90-4 . Carl ROTH. [Link]

  • N-Benzyl glycine ethyl ester, 100 g, CAS No. 6436-90-4 . Carl ROTH. [Link]

  • N-Benzylglycine ethyl ester . PubChem. [Link]

  • Chemical Properties of Ethyl 2-benzylacetoacetate (CAS 620-79-1) . Cheméo. [Link]

  • Preparation of ethyl 2-benzylacetoacetate . PrepChem.com. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(N-benzylacetamido)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical insights into the melting and boiling points of Ethyl 2-(N-benzylacetamido)acetate (CAS No. 6436-91-5). In the absence of experimentally determined values in publicly accessible literature, this document furnishes predicted data from computational models, outlines detailed protocols for experimental determination, and presents a plausible synthetic route to the compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical predictions and practical methodologies.

Introduction and Compound Identification

Ethyl 2-(N-benzylacetamido)acetate, with the canonical SMILES representation CCOC(=O)CN(C(=O)C)CC1=CC=CC=C1, is a derivative of the amino acid glycine. Its structure incorporates a benzyl group and an acetyl group on the nitrogen atom of the ethyl glycinate backbone.

It is crucial to distinguish this compound from the structurally different, though similarly named, "ethyl 2-benzylacetoacetate" (CAS No. 620-79-1). The latter is a β-keto ester and possesses distinct physical and chemical properties. This guide pertains exclusively to Ethyl 2-(N-benzylacetamido)acetate (CAS No. 6436-91-5) .

A thorough search of established chemical databases and scientific literature has revealed a notable absence of experimentally determined melting and boiling point data for this specific compound. This suggests that while the compound is available from commercial suppliers for research purposes, its fundamental physicochemical properties have not been extensively characterized or published in peer-reviewed sources.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable means of estimating the physical properties of a compound based on its molecular structure. The following table summarizes the predicted melting and boiling points for Ethyl 2-(N-benzylacetamido)acetate using established online prediction tools.

Table 1: Predicted Physicochemical Data for Ethyl 2-(N-benzylacetamido)acetate

PropertyPredicted ValuePrediction Tool
Melting Point85.0 °CAAT Bioquest Melting Point Predictor[1]
Boiling Point358.4 °CAAT Bioquest Boiling Point Predictor[2]

Disclaimer: The values presented in Table 1 are computational predictions and should be regarded as estimates.[1][2] These predictors utilize regression-based models and may have a significant margin of error.[1] Experimental verification is essential for any application where precise physical property data is required.

Experimental Determination of Melting and Boiling Points

For researchers requiring definitive data, the following sections provide detailed, field-proven protocols for the experimental determination of the melting and boiling points of Ethyl 2-(N-benzylacetamido)acetate.

Melting Point Determination: Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[3]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Experimental Protocol:

  • Sample Preparation: Ensure the sample of Ethyl 2-(N-benzylacetamido)acetate is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent and thoroughly dry it under vacuum. Grind the dry crystals into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the powder will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.

    • For a more accurate determination, heat the block rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[4]

    • Carefully observe the sample through the magnifying eyepiece.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). The recorded range is the melting point of the compound.

Diagram 1: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement prep1 Dry Crystalline Sample prep2 Grind to Fine Powder prep1->prep2 pack1 Introduce Sample into Capillary prep2->pack1 pack2 Pack Sample to 2-3 mm pack1->pack2 meas1 Place in Apparatus pack2->meas1 meas2 Rapid Heating (Approx. MP) meas1->meas2 meas3 Slow Heating (1-2°C/min) meas2->meas3 meas4 Observe & Record MP Range meas3->meas4 G start Start prep_bell Prepare Sealed Bell start->prep_bell assemble Assemble Bell in Sample Capillary prep_bell->assemble add_sample Add Liquid Sample assemble->add_sample heat Heat in Apparatus add_sample->heat observe Observe Bubble Stream heat->observe record_bp Record Boiling Point observe->record_bp

Caption: A logical diagram illustrating the key steps for determining a liquid's boiling point on a microscale.

Proposed Synthesis of Ethyl 2-(N-benzylacetamido)acetate

Reaction Scheme

Diagram 3: Proposed Synthesis of Ethyl 2-(N-benzylacetamido)acetate

G cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: N-Acetylation start1 Ethyl Glycinate product1 Ethyl N-benzylglycinate start1->product1 Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagent1 Benzyl Halide (e.g., Benzyl Bromide) start2 Ethyl N-benzylglycinate product1->start2 Intermediate product2 Ethyl 2-(N-benzylacetamido)acetate start2->product2 Base (e.g., Pyridine or Et3N) reagent2 Acetylating Agent (e.g., Acetic Anhydride)

Caption: A two-step reaction pathway for the synthesis of the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl N-benzylglycinate

This step involves the N-alkylation of ethyl glycinate with a benzyl halide. [5]

  • To a solution of ethyl glycinate hydrochloride (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate or triethylamine (2.2 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60°C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Ethyl N-benzylglycinate by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of Ethyl 2-(N-benzylacetamido)acetate

This step involves the N-acetylation of the secondary amine intermediate.

  • Dissolve the purified Ethyl N-benzylglycinate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution. If not using pyridine as the solvent, add a base such as triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final product, Ethyl 2-(N-benzylacetamido)acetate, by column chromatography or recrystallization.

Conclusion

While experimental data for the melting and boiling points of Ethyl 2-(N-benzylacetamido)acetate are currently unavailable in the public domain, this guide provides valuable predicted values and detailed methodologies for their experimental determination. The outlined synthetic protocol offers a reliable pathway for the preparation of this compound, enabling further research into its properties and potential applications. It is the author's hope that this technical guide will serve as a foundational resource for scientists and researchers, facilitating their work with this and similar N-substituted amino acid derivatives.

References

  • Grogan, G. (2018). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.
  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl N-acetyl-glycinate. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Melting Point. Retrieved from [Link]

Sources

Navigating the Safety Profile of Ethyl 2-(N-benzylacetamido)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Drug Development Professionals Based on Structural Analogs

Preamble: A Note on Data and Scientific Diligence

The development of novel therapeutics necessitates a comprehensive understanding of the safety profiles of all chemical entities involved. This guide provides an in-depth technical overview of the safety considerations for Ethyl 2-(N-benzylacetamido)acetate (CAS No. 6436-91-5), a compound of interest in contemporary drug discovery. It is of paramount importance to state at the outset that a comprehensive, officially registered Safety Data Sheet (SDS) for Ethyl 2-(N-benzylacetamido)acetate is not publicly available at the time of this writing.

Therefore, this document has been meticulously synthesized by leveraging the safety data of structurally analogous compounds. The primary analogs referenced are Ethyl benzoylacetate (CAS No. 94-02-0) and Ethyl 2-benzylacetoacetate (CAS No. 620-79-1). This approach, while necessary, requires the end-user—the researcher, scientist, and drug development professional—to exercise an elevated level of caution and to treat this information as a guiding framework rather than a definitive safety declaration. All protocols and recommendations herein are based on the known hazards of similar chemical structures and should be adapted to specific laboratory and experimental conditions with rigorous risk assessment.

Compound Identification and Structural Analogs

Ethyl 2-(N-benzylacetamido)acetate is a molecule with the linear formula C13H17O3N1.[1] Its structure is characterized by an ethyl acetate backbone with a benzyl and an acetyl group attached to the nitrogen atom. The absence of a specific SDS necessitates a comparative analysis with structurally related molecules to infer a potential safety profile.

Diagram 1: Structural Comparison of Target and Analog Compounds

G target Ethyl 2-(N-benzylacetamido)acetate (CAS: 6436-91-5) analog1 Ethyl benzoylacetate (CAS: 94-02-0) target->analog1 Structural Similarity: Ester and Phenyl Groups analog2 Ethyl 2-benzylacetoacetate (CAS: 620-79-1) target->analog2 Structural Similarity: Ethyl Acetate and Benzyl Groups

Caption: Comparative visualization of the target compound and its structural analogs.

Hazard Identification: An Inferential Analysis

Based on the data from its structural analogs, Ethyl 2-(N-benzylacetamido)acetate should be handled as a substance with the potential to cause irritation and to be harmful upon exposure.

GHS Hazard Statements (Inferred):

A definitive GHS classification for Ethyl 2-(N-benzylacetamido)acetate is not available. However, based on the data for Ethyl 2-benzylacetoacetate, the following hazards should be considered[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The safety data for Ethyl benzoylacetate suggests it may cause skin, eye, and respiratory tract irritation and may be harmful by inhalation, ingestion, or skin absorption, although it is not considered hazardous under the US OSHA Hazard Communication Standard.[3]

Potential Health Effects:

  • Eye Contact: May cause serious eye irritation, leading to redness, tearing, and pain.[2][4]

  • Skin Contact: May cause skin irritation.[2][4] Prolonged or repeated contact could potentially lead to dryness or cracking of the skin.

  • Inhalation: May cause respiratory tract irritation.[2][4]

  • Ingestion: The toxicological properties upon ingestion have not been fully investigated for the analogs, but it may cause irritation of the digestive tract.[4]

Carcinogenicity:

For the analog Ethyl 2-benzylacetoacetate, no component at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[5]

First-Aid Measures: A Proactive Protocol

In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are derived from the recommendations for the analog compounds.

Exposure Route First-Aid Protocol Source (Analog)
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.Ethyl 2-benzylacetoacetate[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.Ethyl 2-benzylacetoacetate[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.Ethyl benzoylacetate[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.Ethyl 2-benzylacetoacetate[5]

Handling and Storage: Mitigating Risk in the Laboratory

Prudent laboratory practice dictates a proactive approach to the handling and storage of all chemical reagents.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Avoid breathing vapors, mist, or gas.[6]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles or a face shield, and a lab coat.[7]

  • Ground and bond containers and receiving equipment when transferring flammable liquids to prevent static discharge.[8]

  • Use only non-sparking tools.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

  • Protect from light and air, as suggested for Ethyl benzoylacetate.[4]

Diagram 2: Safe Handling and Storage Workflow

G cluster_handling Handling Protocol cluster_storage Storage Protocol start_handling Receive Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start_handling->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood avoid_contact Avoid Skin/Eye Contact and Inhalation fume_hood->avoid_contact non_sparking Use Non-Sparking Tools avoid_contact->non_sparking grounding Ground and Bond Equipment non_sparking->grounding end_handling Complete Task grounding->end_handling start_storage Prepare for Storage container Tightly Closed Container start_storage->container location Cool, Dry, Well-Ventilated Area container->location away_from Away from Ignition Sources and Incompatibles location->away_from protect Protect from Light and Air away_from->protect end_storage Securely Stored protect->end_storage

Caption: A workflow diagram for the safe handling and storage of Ethyl 2-(N-benzylacetamido)acetate.

Accidental Release and Fire-Fighting Measures

Accidental Release:

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Evacuate: Immediately evacuate non-essential personnel from the area.[8]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[8]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection if vapors are present.

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the material to enter drains or waterways.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Unsuitable Extinguishing Media: A heavy water stream may spread the fire.

  • Specific Hazards: Hazardous decomposition products may be formed under fire conditions, including carbon oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

Based on its analogs, Ethyl 2-(N-benzylacetamido)acetate is expected to be stable under recommended storage conditions.[5]

  • Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[8]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[5][8]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide and carbon dioxide.[4]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[3]

Toxicological and Ecological Information: A Data Gap

There is a significant lack of specific toxicological and ecological data for Ethyl 2-(N-benzylacetamido)acetate. The toxicological properties of its analogs have not been fully investigated.[3][4] Therefore, it is imperative to handle this compound with the assumption that it may have uncharacterized toxicological and ecotoxicological effects.

  • Acute Toxicity: No data is available for the target compound or its close analogs.[5]

  • Mobility in Soil: Based on the low water solubility of Ethyl benzoylacetate, it is not likely to be mobile in the environment.[3]

  • Persistence and Degradability: No data is available.[5]

  • Bioaccumulative Potential: No data is available.[5]

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

  • Do not dispose of this material down the drain or in the regular waste stream.[9]

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[10]

Conclusion: A Call for Cautious and Informed Research

The safety profile of Ethyl 2-(N-benzylacetamido)acetate, as presented in this guide, is a composite derived from the known properties of its structural analogs. While this provides a valuable framework for risk assessment and safe handling, it is not a substitute for a compound-specific Safety Data Sheet. Researchers and drug development professionals are urged to handle this compound with a high degree of caution, to implement robust safety protocols, and to remain vigilant for any new safety information that may become available. The principles of good laboratory practice, including thorough risk assessment and the consistent use of appropriate personal protective equipment, are the cornerstones of a safe and successful research endeavor.

References

  • Breckland Scientific Supplies Ltd. (2023, January 12). Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Ethyl Acetate. Retrieved from [Link]

  • LabAlley. (n.d.). Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • hubergroup. (2019, July 18). Safety data sheet. Retrieved from [Link]

  • 2M Group. (2020, February 18). SAFETY DATA SHEET ETHYL ACETATE TECH. Retrieved from [Link]

  • West Liberty University. (2009, October 13). Material Safety Data Sheet - Ethyl acetate. Retrieved from [Link]

  • CPAchem Ltd. (2023, October 11). Safety data sheet - Ethyl Acetate. Retrieved from [Link]

  • Washington State University. (n.d.). Ethyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016, June 1). ETHYL BENZOYLACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Science Interactive. (2013, August 2). SAFETY DATA SHEET - Ethyl Acetate. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl alpha-benzylacetoacetate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-benzylacetoacetate (FDB020157). Retrieved from [Link]

Sources

Chemical Stability of N-Benzylacetamido Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chemical stability of N-benzylacetamido acetate derivatives —structurally defined as


-substituted glycine esters carrying both benzyl and acetyl moieties—represents a critical quality attribute in early-stage drug development. These compounds often serve as peptidomimetic prodrugs or anticonvulsant intermediates. Their stability profile is governed by a tug-of-war between the hydrolytic susceptibility of the ester functionality and the steric/electronic modulation provided by the 

-benzyl group.

This guide moves beyond standard stability protocols to examine the mechanistic underpinnings of degradation. It provides a self-validating experimental framework to distinguish between chemical hydrolysis, enzymatic cleavage, and intramolecular cyclization artifacts.

Part 1: Structural Analysis & Reactivity Hotspots

To understand stability, we must first dissect the scaffold. The core structure, typically Ethyl/Methyl


-benzyl-

-acetylglycinate
, presents three distinct zones of reactivity:
  • The Ester Terminus (Primary Failure Mode): The ester carbonyl is the most electrophilic site. It is prone to

    
     (base-catalyzed) and 
    
    
    
    (acid-catalyzed) hydrolysis.
  • The Amide Core: The

    
    -acetyl group reduces the nucleophilicity of the nitrogen, generally preventing rapid polymerization. However, the amide bond itself is susceptible to hydrolysis under extreme pH or high temperature.
    
  • The

    
    -Benzyl Shield:  The benzyl group acts as a lipophilic anchor. While it provides steric hindrance that can retard hydrolysis compared to unsubstituted glycinates, the benzylic carbon is a potential site for oxidative degradation (forming benzaldehyde) under radical-generating stress conditions.
    
Mechanistic Degradation Pathway

The following diagram illustrates the competing degradation pathways. Note the potential for Neighboring Group Participation (NGP) , where the amide oxygen attacks the ester carbonyl, forming a transient oxazolonium intermediate, which then rapidly hydrolyzes.

DegradationPathway Figure 1: Competitive Degradation Pathways. The green path represents the dominant hydrolytic mechanism. Parent N-Benzylacetamido Acetate (Parent) Oxazolonium Oxazolonium Intermediate (Transient) Parent->Oxazolonium Intramolecular Cyclization (k_cyc) Acid N-Benzyl-N-acetyl Glycine (Acid) Parent->Acid Hydrolysis (k1) (Primary Path) Benzaldehyde Benzaldehyde (Oxidative) Parent->Benzaldehyde Oxidation (Light/Radical) Oxazolonium->Acid Rapid Hydrolysis Amine N-Benzylglycine Acid->Amine Amide Hydrolysis (Extreme pH)

Part 2: Hydrolytic Stability Profiling

The stability of these derivatives is strictly pH-dependent. The "V-shaped" pH-rate profile is characteristic of amide-esters, with maximum stability typically observed between pH 4.0 and 5.0.

Acidic Conditions (pH < 3)
  • Mechanism: Specific acid catalysis (

    
    ). The ester carbonyl oxygen is protonated, making the carbon highly susceptible to water attack.
    
  • Observation: Degradation is first-order with respect to

    
    .
    
  • Risk: Low. These derivatives are generally stable enough for oral formulation in gastric environments unless held for prolonged periods.

Physiological Conditions (pH 7.4)
  • Mechanism: General base catalysis.[1] Water attacks the carbonyl, assisted by buffer species (phosphate/Tris).

  • Risk: High. The electron-withdrawing nature of the

    
    -acetyl group increases the electrophilicity of the ester carbonyl relative to a simple alkyl amine.
    
  • Critical Insight: In plasma, chemical stability is often irrelevant compared to enzymatic stability. Carboxylesterases will cleave the ester rapidly. You must distinguish chemical

    
     (hours) from enzymatic 
    
    
    
    (minutes).
Alkaline Conditions (pH > 9)
  • Mechanism: Specific base catalysis (

    
    ). Hydroxide ion (
    
    
    
    ) directly attacks the ester.
  • Observation: Reaction rates explode. The rate constant

    
     is typically 
    
    
    
    times larger than neutral hydrolysis rates.
  • Risk: Critical. Formulation in alkaline buffers or co-solvents (e.g., carbonate buffers) will lead to rapid precipitation of the less soluble parent acid.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, we utilize a Bracketed Calibration Workflow . This protocol minimizes errors from instrument drift and matrix effects.

Workflow Visualization

ExperimentalWorkflow Figure 2: Kinetic Stability Assay Workflow. Stock Stock Prep (10mM in DMSO) Incubation Incubation (37°C, Water Bath) Stock->Incubation Spike (1µM final) Buffer Buffer System (pH 1.2, 4.5, 7.4, 9.0) Buffer->Incubation Quench Quench Step (Add cold MeCN + 0.1% FA) Incubation->Quench At t=0, 15, 30, 60... min Analysis LC-MS/UV Analysis (Isocratic/Gradient) Quench->Analysis Data Kinetic Plotting (ln[C] vs Time) Analysis->Data

Detailed Methodology
1. Buffer Preparation (The Foundation)

Do not use simple water. Buffer capacity must exceed the molarity of the hydrolytic products to prevent local pH shifts.

  • pH 1.2: 0.1N HCl.

  • pH 4.5: 50mM Acetate buffer.

  • pH 7.4: 50mM Phosphate buffer (PBS). Note: Avoid Tris if possible, as primary amines in Tris can form adducts with activated esters.

2. The Kinetic Run[2]
  • Spike: Introduce the

    
    -benzylacetamido acetate stock (in DMSO) into the pre-warmed buffer (37°C) to a final concentration of 10 µM. Keep DMSO < 1% to avoid solvent effects.
    
  • Sampling: At defined intervals (

    
     min), remove 100 µL aliquots.
    
  • Quenching (Critical Step): Immediately transfer the aliquot into 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why? The pH shift (acidification) stops base-catalyzed hydrolysis, and the organic solvent precipitates proteins (if plasma is used) and "freezes" the reaction.

  • Internal Standard: Add a structural analog (e.g.,

    
    -benzylbenzamide) to the quench solution to normalize injection variability.
    
3. Analytical Parameters (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
     mm.
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection:

    • UV @ 254 nm (Benzyl chromophore).[3]

    • MS (ESI+) for identification of the acid metabolite (

      
      ).
      

Part 4: Data Interpretation & Formulation Strategy

Quantitative Analysis

Calculate the pseudo-first-order rate constant (


) from the slope of the natural log of concentration vs. time.




Typical Stability Data (Simulated for N-Benzylacetamido Acetate):

pH Condition

(

)
Half-life (

)
Dominant Mechanism
pH 1.2

~55 hoursAcid Hydrolysis (

)
pH 4.5

~230 hoursMinimal (Max Stability)
pH 7.4

~9.6 hoursBase Hydrolysis (General)
pH 9.0

~15 minutesBase Hydrolysis (

)
Formulation Recommendations
  • Solid State: Isolate as a hydrochloride salt if the amine is basic enough (unlikely with acetamido). Alternatively, use co-crystals with weak acids (citric, tartaric) to maintain a local acidic microenvironment.

  • Liquid Formulation: Avoid aqueous formulations for shelf storage. Use lyophilized powders for reconstitution or non-aqueous co-solvents (PEG400/Propylene Glycol) if liquid is required.

  • Steric Shielding: If stability at pH 7.4 is insufficient for the therapeutic window, consider adding steric bulk to the benzyl ring (e.g., ortho-substitution) or the acetate

    
    -carbon (e.g., using an alanine derivative instead of glycine).
    

References

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Foundational text on ester/amide hydrolysis mechanisms).
  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. [Link]

  • Sim, Y. L., Ariffin, A., & Khan, M. N. (2007).[1] "Kinetic Evidence for the Formation of Monocationic N,N'-Disubstituted Phthalamide in Tertiary Amine-Catalyzed Hydrolysis of N-Substituted Phthalimides." The Journal of Organic Chemistry, 72(22), 8452-8458.[1] (Demonstrates NGP and amide hydrolysis kinetics). [Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for the N-Acetylation of N-Benzylglycine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the N-acetylation of N-benzylglycine ethyl ester (Ethyl N-benzylglycinate). This transformation is a critical step in the synthesis of peptidomimetics and N-alkylated amino acid derivatives. While conceptually simple, the steric bulk of the N-benzyl group and the potential for ester hydrolysis require precise control over reaction conditions. This guide prioritizes a Dichloromethane (DCM) / Triethylamine (TEA) system over traditional pyridine solvents to facilitate easier workup and minimize toxicity, yielding the product Ethyl N-acetyl-N-benzylglycinate as a high-purity oil.

Introduction & Scientific Rationale

The Substrate and Challenge

N-Benzylglycine ethyl ester is a secondary amine. Unlike primary amines, the nucleophilicity of the nitrogen is modulated by the steric hindrance of the benzyl group. Furthermore, the presence of the ethyl ester moiety necessitates anhydrous conditions to prevent saponification (hydrolysis) to the carboxylic acid.

Strategic Reagent Selection
  • Acylating Agent: Acetic Anhydride (

    
    )  is selected over acetyl chloride. While slightly less reactive, it provides a smoother reaction profile with fewer side reactions and generates acetic acid (easily removed) rather than HCl gas.
    
  • Base: Triethylamine (

    
    )  serves as the proton scavenger. It is preferred over pyridine for this specific protocol due to its lower boiling point and ease of removal via acid extraction during workup.
    
  • Solvent: Dichloromethane (DCM) is the solvent of choice due to its excellent solubility profile for both the lipophilic benzyl substrate and the polar reagents, as well as its low boiling point for facile product isolation.

Reaction Mechanism

The reaction proceeds via a standard Nucleophilic Acyl Substitution . The secondary amine of the N-benzylglycine ethyl ester attacks the carbonyl carbon of the acetic anhydride. The resulting tetrahedral intermediate collapses to expel the acetate anion, which is subsequently protonated (or the proton is removed by TEA).

Figure 1: Mechanistic Pathway[1]

ReactionMechanism Substrate N-Benzylglycine Ethyl Ester (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product Ethyl N-acetyl-N-benzylglycinate (Amide) Intermediate->Product Collapse & Elimination Byproduct Acetate/AcOH Intermediate->Byproduct Base Triethylamine (Proton Scavenger) Base->Byproduct Scavenges H+

Caption: Nucleophilic attack of the secondary amine on acetic anhydride, facilitated by base-mediated proton scavenging.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
N-Benzylglycine ethyl ester 193.241.0~1.03Substrate
Acetic Anhydride 102.091.51.08Reagent
Triethylamine (TEA) 101.192.00.73Base
Dichloromethane (DCM) -Solvent-Solvent (0.2 M)
DMAP (Optional)122.170.05-Catalyst

Equipment:

  • Round-bottom flask (dried).

  • Addition funnel or syringe pump.

  • Ice-water bath (

    
    ).
    
  • Magnetic stir bar.[1]

  • Rotary evaporator.[1][2]

Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Add N-Benzylglycine ethyl ester (1.0 equiv) .

  • Dissolve in anhydrous DCM (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).

  • Add Triethylamine (2.0 equiv) .

  • (Optional) Add catalytic DMAP (0.05 equiv) if the substrate is old or suspected to be sterically hindered, though usually not necessary for benzyl amines.

Step 2: Acetylation Reaction

  • Cool the reaction mixture to

    
      using an ice bath. Reason: Controls the exotherm and prevents potential side reactions.
    
  • Add Acetic Anhydride (1.5 equiv) dropwise over 10–15 minutes.

  • Allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

    • Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (secondary amine) is more polar and will stain strongly with Ninhydrin or Dragendorff reagent. The product (amide) is less polar and UV active.

Step 3: Workup (Extraction)

  • Dilute the reaction mixture with an equal volume of DCM.

  • Acid Wash: Wash the organic layer with 1M HCl (2x) .

    • Mechanism:[3][4] This converts excess TEA and any unreacted starting amine into water-soluble ammonium salts, removing them from the organic phase.

  • Base Wash: Wash the organic layer with Saturated

    
     (2x) .
    
    • Mechanism:[3][4] Neutralizes any residual acetic acid generated during the reaction.

  • Brine Wash: Wash with Saturated NaCl (1x) to remove residual water.

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap).

Figure 2: Workup Workflow

WorkupProcess RxnMix Reaction Mixture (DCM, Product, TEA, AcOH) Wash1 Wash: 1M HCl RxnMix->Wash1 Phase1 Organic Phase (Product + AcOH) Wash1->Phase1 Aqueous1 Aqueous Waste (TEA-HCl, Amine-HCl) Wash1->Aqueous1 Wash2 Wash: Sat. NaHCO3 Phase1->Wash2 Phase2 Organic Phase (Product) Wash2->Phase2 Aqueous2 Aqueous Waste (Na-Acetate) Wash2->Aqueous2 Dry Dry (Na2SO4) & Evaporate Phase2->Dry Final Crude Oil (Ethyl N-acetyl-N-benzylglycinate) Dry->Final

Caption: Purification logic ensuring removal of base (TEA) and acid (AcOH) byphasic extraction.

Characterization & Quality Control

The product, Ethyl N-acetyl-N-benzylglycinate , is typically isolated as a clear to pale yellow oil .

NMR Validation (Self-Validating System)

Due to the tertiary amide bond, this molecule exhibits rotamers (restricted rotation around the N-C=O bond). This often results in signal doubling or broadening in the NMR spectrum at room temperature.

SignalChemical Shift (

ppm)
MultiplicityInterpretation
Acetyl-

2.05 - 2.25Singlet (split)Distinctive singlet for the acetyl group. May appear as two unequal peaks due to rotamers.
Benzyl-

4.50 - 4.70Singlet/DoubletThe benzylic protons. Often split or broadened significantly due to rotamers.
Glycine-

3.90 - 4.10Singlet/MultipletThe alpha-protons of the glycine unit.
Ethyl Ester 1.25 (t), 4.15 (q)Triplet/QuartetTypical ethyl ester pattern.
Aromatic 7.10 - 7.40MultipletBenzyl aromatic protons (5H).[2]

Success Criteria:

  • Disappearance of the broad NH signal from the starting material.

  • Appearance of the sharp acetyl methyl singlet ~2.1 ppm.

  • Integration ratio of Acetyl-CH3 (3H) to Aromatic protons (5H) is 3:5.

Troubleshooting

IssueProbable CauseSolution
Low Yield Hydrolysis of esterEnsure DCM is anhydrous. Do not prolong the aqueous workup steps.
Incomplete Reaction Steric hindranceAdd 5 mol% DMAP catalyst. Heat to reflux (

) if necessary.
Product is Solid? ImpuritiesThe pure product is reported as an oil [1]. If solid, it may be contaminated with acetamide byproducts or starting material salts.

Safety Considerations

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Dichloromethane: Volatile and potential carcinogen. Use appropriate PPE (gloves/goggles).

  • Triethylamine: Flammable and toxic.

References

  • Miyake, H., et al. "Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives." Journal of Fluorine Chemistry via SciSpace. (Accessed 2023).

  • PubChem.[5] "N-Benzylglycine ethyl ester Compound Summary." National Library of Medicine.

  • Organic Syntheses. "Acetylglycine."[2] Org.[3] Synth. 1939, 19, 4; Coll. Vol. 2, 11. (General acetylation context).

  • Thermo Scientific Chemicals.[6][7] "N-Benzylglycine ethyl ester, 97%." Product Specifications.

Sources

Using Ethyl 2-(N-benzylacetamido)acetate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(N-benzylacetamido)acetate (CAS 6436-91-5) represents a critical, yet often underutilized, scaffold in modern medicinal chemistry. While structurally simple, its unique electronic properties—specifically the synergistic activation of the


-methylene position by both the ethyl ester and the N-acetyl group—render it a superior "Glycine Anion Equivalent."

This Application Note provides a rigorous technical guide for using this intermediate to synthesize


-substituted non-natural amino acids  and isoquinoline-based heterocycles . Unlike standard glycine Schiff bases (e.g., O'Donnell reagents), this scaffold offers enhanced stability against hydrolysis during workup, making it ideal for scale-up operations in drug development.

Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name Ethyl 2-[acetyl(benzyl)amino]acetate
CAS Number 6436-91-5
Molecular Formula

Molecular Weight 235.28 g/mol
Appearance Viscous colorless to pale yellow oil
Solubility Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in Water
Key Reactivity

-Deprotonation (

), Amide Rotamerism, Ester Hydrolysis

Mechanistic Insight: The "Activated Glycine" Concept

The utility of Ethyl 2-(N-benzylacetamido)acetate lies in its ability to stabilize a negative charge at the


-carbon. The nitrogen atom is "capped" with an acetyl group, which serves two functions:
  • Electronic Activation: It provides a second carbonyl group (in addition to the ester) to stabilize the enolate formed upon deprotonation.

  • Protection: It prevents side reactions at the nitrogen center (e.g., N-alkylation) that are common with simple N-benzyl glycine esters.

This allows the molecule to function as a nucleophile in


 reactions, effectively grafting complex side chains onto a glycine backbone.

G Start Ethyl 2-(N-benzylacetamido)acetate (Substrate) Enolate Stabilized Enolate (Intermediate) Start->Enolate Deprotonation (-78°C) Base Strong Base (LDA or LiHMDS) Base->Enolate Product alpha-Substituted Amino Acid Derivative Enolate->Product C-Alkylation Electrophile Electrophile (R-X) Electrophile->Product

Figure 1: Reaction pathway for the generation of


-substituted amino acid derivatives using the title compound as a nucleophile.

Protocol A: -Alkylation for Non-Natural Amino Acid Synthesis

Objective: To introduce a functionalized side chain (R) onto the glycine backbone, creating a precursor for complex peptidomimetics.

Reagents Required:

  • Ethyl 2-(N-benzylacetamido)acetate (1.0 equiv)

  • Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.1 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Allyl bromide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (

    
    )
    

Experimental Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvent Prep: Add anhydrous THF (10 mL per gram of substrate) and cool the system to -78°C using a dry ice/acetone bath.

  • Enolization:

    • Add the LDA solution dropwise over 10 minutes.

    • Critical Step: Add the solution of Ethyl 2-(N-benzylacetamido)acetate (dissolved in minimal THF) slowly down the side of the flask to pre-cool it before it hits the base solution.

    • Stir at -78°C for 45 minutes . The solution will typically turn a deep yellow/orange, indicating successful enolate formation.

  • Alkylation:

    • Add the Alkyl Halide (neat or in THF) dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (20 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with Brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: The resulting oil is often pure enough for hydrolysis. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • TLC: The product will typically have a higher

    
     than the starting material due to increased lipophilicity from the alkyl group.
    
  • NMR: Look for the disappearance of the singlet at

    
     ppm (glycine 
    
    
    
    ) and the appearance of a doublet of doublets or multiplet (chiral
    
    
    -proton).

Protocol B: Hydrolysis to Free N-Benzyl Amino Acids

Objective: To remove the ethyl ester and acetyl groups (if desired) or selectively remove the ester to generate a coupling-ready acid.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • THF/Water (3:1 mixture)

Experimental Procedure (Selective Ester Hydrolysis):

  • Dissolve the alkylated intermediate from Protocol A in THF/Water (3:1).

  • Add

    
     (2.0 equiv).
    
  • Stir vigorously at room temperature for 3–6 hours. Monitoring by TLC is essential; the acid will stick to the baseline.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate. The N-acetyl group usually survives these mild conditions, yielding N-Acetyl-N-benzyl-amino acid , which is ready for peptide coupling.

Advanced Application: Isoquinoline Synthesis (cyclization)

For researchers targeting CNS-active compounds, this intermediate can undergo a modified Bischler-Napieralski or Friedel-Crafts cyclization to form tetrahydroisoquinolines.

G Substrate Ethyl 2-(N-benzylacetamido)acetate Inter Imidoyl Chloride Intermediate Substrate->Inter Vilsmeier-Haack Conditions Reagent POCl3 / P2O5 (Dehydrating Agent) Reagent->Inter Cyclization Intramolecular Electrophilic Substitution Inter->Cyclization Ring Closure Product 1-Methyl-4-carboethoxy- 1,2,3,4-tetrahydroisoquinoline Cyclization->Product Reduction (NaBH4)

Figure 2: Synthetic logic for converting the acyclic ester into a tetrahydroisoquinoline core.

Note: The cyclization usually requires the activation of the amide carbonyl (using


) to attack the benzyl ring. If the benzyl ring is electron-rich (e.g., methoxy-substituted), this reaction proceeds under milder conditions.

References

  • PubChem. (2025).[1] N-Benzylglycine ethyl ester Compound Summary. National Library of Medicine. [Link]

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link](Cited for mechanistic grounding of glycine anion equivalents).
    

Sources

Applications of N-substituted glycine esters in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Substituted Glycine Esters in Peptidomimetic Synthesis

Executive Summary

This guide details the synthesis and application of N-substituted glycine esters—the fundamental building blocks of peptoids (poly-N-substituted glycines).[1][2] Unlike standard amino acids, these monomers carry side chains on the backbone nitrogen rather than the


-carbon.[2][3][4][5][6] This structural shift confers protease resistance and enhanced cell permeability, making them critical tools in modern drug discovery.[7] While the "submonomer" method is popular for high-throughput screening, the "monomer" method (utilizing pre-synthesized N-substituted glycine esters) remains the gold standard for convergent synthesis , scale-up , and the incorporation of complex chiral or fragile side chains .

Part 1: The Chemistry of N-Substituted Glycine Esters

Structural Significance

In N-substituted glycines, the achiral glycine backbone acts as a scaffold. The tertiary amide bonds formed upon polymerization exist as a mixture of cis and trans rotamers (approx. 1:1 ratio), unlike the trans-dominant peptide bond.

  • Advantage: This conformational heterogeneity allows peptoids to explore a vast conformational space, ideal for disrupting protein-protein interactions (PPIs).[7]

  • Challenge: The lack of backbone hydrogen donors (NH) necessitates the use of bulky or chiral side chains (e.g.,

    
    -(
    
    
    
    )-1-phenylethyl) to induce stable secondary structures like helices.[7]
Strategic Selection: Monomer vs. Submonomer

Researchers must choose between two synthetic pathways. The "Ester/Monomer" route is the focus of this guide.

FeatureMonomer Method (Ester-Based) Submonomer Method
Building Block Pre-made N-substituted glycine esterBromoacetic acid + Primary Amine
Purity High (Monomers purified before coupling)Variable (Dependent on reaction efficiency)
Cost Higher (Requires monomer synthesis)Low (Commodity reagents)
Primary Use Scale-up, Fragment Condensation, Complex Side ChainsCombinatorial Libraries, Long Oligomers

Part 2: Synthesis Protocols

Protocol A: Synthesis of N-Substituted Glycine Ethyl Esters (The Monomer)

Objective: Synthesize a secondary amine monomer free of di-alkylated byproducts. Mechanism: Nucleophilic substitution (


) of ethyl bromoacetate by a primary amine.[7]

Reagents:

  • Primary Amine (

    
    ) [1.0 eq][7]
    
  • Ethyl Bromoacetate [0.9 eq] (Limiting reagent to prevent over-alkylation)[7]

  • Triethylamine (TEA) [2.0 eq][7]

  • Solvent: Anhydrous THF or DCM[7]

Step-by-Step Workflow:

  • Preparation: Dissolve the Primary Amine (10 mmol) and TEA (20 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C.[7]

  • Addition: Add Ethyl Bromoacetate (9 mmol) dropwise over 30 minutes. Critical: Slow addition favors mono-alkylation.[7]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (visualize with ninhydrin or iodine).[7]

  • Work-up: Filter off the precipitated triethylammonium bromide salts. Concentrate the filtrate in vacuo.

  • Purification: Redissolve residue in DCM and wash with saturated

    
     and brine. Dry over 
    
    
    
    .[7]
  • Isolation: Purify via flash column chromatography (Hexane/EtOAc gradient).

    • Quality Control: Confirm structure via

      
      -NMR.[7] Look for the singlet (
      
      
      
      3.4 ppm) corresponding to the
      
      
      protons.

Expert Tip: For sterically unhindered amines (e.g., benzylamine), use a large excess of the amine (5 eq) instead of TEA to suppress dialkylation, then recover the excess amine by distillation.

Protocol B: Solution-Phase Coupling (Dipeptide Synthesis)

Objective: Couple the N-substituted glycine ester to a protected amino acid or another peptoid monomer.[7] Challenge: Coupling secondary amines is sterically demanding.[7] Standard EDC/NHS often fails.[7]

Reagents:

  • Carboxylic Acid Component (e.g., Boc-Sar-OH or Fmoc-AA-OH) [1.1 eq]

  • Amine Component (N-substituted glycine ester from Protocol A) [1.0 eq]

  • Coupling Reagent: PyBOP or HATU [1.1 eq][7]

  • Base: DIPEA (Diisopropylethylamine) [3.0 eq][7]

  • Solvent: DMF (dry)[7]

Step-by-Step Workflow:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 5 minutes to form the activated ester (OAt ester).[7]

  • Coupling: Add the Amine Component (Ester).[7]

  • Reaction: Stir at RT for 2–16 hours.

    • Troubleshooting: If conversion is low (checked by HPLC), add 0.1 eq of HOAt or increase temperature to 40°C.[7]

  • Work-up: Dilute with EtOAc. Wash with 5% citric acid (removes unreacted amine/base), sat.[7]

    
    , and brine.[8]
    
  • Result: A fully protected peptoid dimer ester.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for selecting the Monomer (Ester) method versus the Submonomer method, and the subsequent workflow.

PeptoidSynthesis Start Target Peptidomimetic Sequence Decision Does the sequence require: 1. Convergent Fragment Coupling? 2. Complex/Fragile Side Chains? 3. Precise Isotopic Labeling? Start->Decision MonomerRoute ROUTE A: Monomer Method (N-Substituted Glycine Esters) Decision->MonomerRoute YES SubmonomerRoute ROUTE B: Submonomer Method (Solid Phase on Resin) Decision->SubmonomerRoute NO (High throughput/Standard) StepA1 Synthesize N-Subst. Glycine Ester (Protocol A) MonomerRoute->StepA1 StepB1 Acylation (Bromoacetic Acid + DIC) SubmonomerRoute->StepB1 Iterate StepA2 Saponification (LiOH) to Free Acid StepA1->StepA2 StepA3 Solution Phase Coupling (Protocol B: HATU/DIPEA) StepA2->StepA3 Final Purified Peptidomimetic StepA3->Final StepB2 Displacement (Primary Amine) StepB1->StepB2 Iterate StepB2->StepB1 Iterate StepB2->Final Cleavage

Figure 1: Decision tree and workflow comparing Monomer (Ester) and Submonomer synthetic strategies.

Part 4: Applications in Drug Discovery

N-substituted glycine esters are pivotal in creating "Lipitoids" and antimicrobial peptidomimetics.[7]

Comparative Stability Data

The following table highlights the superior stability of peptoids derived from these esters compared to standard peptides.

Propertyngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Peptide (L-Amino Acids)
Peptoid (N-Subst.[3][4][6][7] Glycine) Implication for Drug Dev.
Protease Susceptibility High (

min in serum)
Negligible (

hours)
Oral bioavailability potential; prolonged half-life.[7]
H-Bond Donors Present (Backbone NH)AbsentIncreased lipophilicity; better membrane permeability.[6][7]
Immunogenicity Moderate to HighLowReduced risk of anti-drug antibodies (ADAs).[7]
Synthesis Scalability HighModerate (Monomer method)Monomer method allows kg-scale production of drug candidates.[7]
Case Study: Antimicrobial Peptoids (AMP Mimics)
  • Target: Multidrug-resistant bacteria (e.g., MRSA).[7]

  • Design: Amphipathic helix mimics.

  • Protocol Application: The monomer method is used to synthesize N-(3-aminopropyl) glycine blocks.[7] These are coupled to create cationic helices that disrupt bacterial membranes without lysing mammalian erythrocytes.[7]

  • Key Result: Peptoid 1 (N-tridecyl-glycine derivatives) showed MIC values of 3-5

    
    M against E. coli with <1% hemolysis.[7]
    

References

  • Zuckermann, R. N., et al. (1992).[6][7] "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[4][7]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines."[7] Tetrahedron Letters.

  • Kirshenbaum, K., et al. (1998).[7] "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure."[7] Proceedings of the National Academy of Sciences. [7]

  • Sun, J., & Zuckermann, R. N. (2013).[7] "Peptoid Polymers: A Highly Designable Bioinspired Material."[7] ACS Nano.[7]

  • Culf, A. S., & Ouellette, R. J. (2010).[7] "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules.

Sources

Introduction: The Significance of the N-benzyl-N-acetylglycine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-benzyl-N-acetylglycine Derivatives for Researchers and Drug Development Professionals

N-benzylglycine, a versatile amino acid derivative, serves as a crucial building block in a wide array of chemical syntheses.[1] Its structure, which combines the hydrophobicity of the benzyl group with the foundational amino acid glycine, makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1][2] The N-acetylation of this molecule to form N-benzyl-N-acetylglycine and its derivatives further enhances its utility, introducing an amide functionality that is a cornerstone of peptide chemistry and a common motif in bioactive molecules.[3] These derivatives are explored in medicinal chemistry for applications ranging from novel therapeutics for Alzheimer's disease to the development of complex heterocyclic systems.[4]

This document provides a detailed guide to the primary synthetic routes for preparing N-benzyl-N-acetylglycine derivatives, designed for researchers in organic synthesis and drug discovery. We will explore two robust and widely applicable methodologies: the direct acetylation of N-benzylglycine and the elegant one-pot Ugi four-component reaction. The causality behind experimental choices, detailed step-by-step protocols, and the underlying chemical mechanisms will be thoroughly explained to ensure both reproducibility and a deep understanding of the chemical transformations.

Methodology 1: Direct Acetylation of N-benzylglycine

The most straightforward approach to synthesizing N-benzyl-N-acetylglycine is the direct acetylation of the secondary amine in N-benzylglycine. This method is a classic example of nucleophilic acyl substitution, where an acetylating agent is used to introduce an acetyl group onto the nitrogen atom.

Causality and Experimental Rationale

The core of this reaction is the nucleophilic nitrogen of N-benzylglycine attacking the electrophilic carbonyl carbon of an acetylating agent.[5] The choice of acetylating agent and base is critical for reaction efficiency and yield.

  • Acetylating Agents : Acetyl chloride and acetic anhydride are the most common reagents.[6][7] Acetyl chloride is highly reactive but generates hydrochloric acid (HCl) as a byproduct, which must be neutralized. Acetic anhydride is less reactive but often provides cleaner reactions, producing acetic acid, a weaker acid, as a byproduct.[8]

  • Base : A base is essential to neutralize the acidic byproduct (HCl or acetic acid). This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Tertiary amines like pyridine or triethylamine are commonly used in organic solvents, while inorganic bases like sodium hydroxide can be used in aqueous or biphasic systems (a method known as the Schotten-Baumann reaction).[6][9]

  • Solvent : Dichloromethane (DCM) is a common choice as it is relatively inert and dissolves a wide range of organic substrates.[9]

Experimental Workflow: Direct Acetylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve N-benzylglycine and base (e.g., pyridine) in DCM react1 Cool solution in an ice bath (0°C) prep1->react1 react2 Add acetyl chloride dropwise react1->react2 react3 Stir at room temperature (Monitor by TLC) react2->react3 workup1 Wash with dilute HCl (removes excess base) react3->workup1 workup2 Wash with dilute NaHCO3 (removes acetic acid) workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry organic layer (e.g., over Na2SO4) workup3->workup4 workup5 Evaporate solvent under reduced pressure workup4->workup5 purify Purify by recrystallization or column chromatography workup5->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine benzylamine, acetic acid, and formaldehyde in methanol prep2 Stir for 30-60 min (allows imine formation) prep1->prep2 react1 Add isocyanide (R-NC) to the mixture prep2->react1 react2 Stir at room temperature for 24-48 hours react1->react2 workup1 Monitor reaction by TLC react2->workup1 workup2 Evaporate solvent under reduced pressure workup3 Dissolve residue in ethyl acetate workup2->workup3 workup4 Wash with NaHCO3 (aq) and brine workup3->workup4 workup5 Dry organic layer and concentrate workup4->workup5 purify Purify by column chromatography workup5->purify Amine Amine (R¹-NH₂) Imine Schiff Base / Iminium Ion [R²R³C=N⁺H-R¹] Amine->Imine Carbonyl Carbonyl (R²R³C=O) Carbonyl->Imine Nitrilium_Ion Nitrilium Ion Intermediate Imine->Nitrilium_Ion Addition Carboxylic_Acid Carboxylic Acid (R⁴-COOH) Acyl_Oxy_Adduct α-Adduct Isocyanide Isocyanide (R⁵-NC) Isocyanide->Nitrilium_Ion Addition Nitrilium_Ion->Acyl_Oxy_Adduct Nucleophilic attack by carboxylate Final_Product Final Product (α-Acylamino Amide) Acyl_Oxy_Adduct->Final_Product Irreversible Mumm Rearrangement

Sources

Reaction conditions for ethyl bromoacetate and benzylamine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The condensation of benzylamine with ethyl bromoacetate to form N-benzylglycine ethyl ester is a fundamental N-alkylation used extensively in the synthesis of peptidomimetics and pharmaceutical intermediates. While seemingly simple, this


 reaction is prone to a critical failure mode: over-alkylation  (dialkylation), yielding the tertiary amine side product.

This guide provides a definitive protocol to maximize mono-alkylation selectivity. By manipulating the concentration gradient (via slow addition) and base thermodynamics , we can shift the reaction trajectory to favor the secondary amine product (


 yield) while minimizing the formation of the dialkylated impurity.

Mechanistic Insight & Critical Quality Attributes (CQA)

The Competitive Landscape

The reaction proceeds via a nucleophilic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). The challenge lies in the product's reactivity. The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group.

The Trap: If ethyl bromoacetate is present in excess or high local concentration, the newly formed product competes for the electrophile, leading to the dialkylated impurity.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the intervention points for process control.

ReactionMechanism cluster_control Control Point: Stoichiometry & Addition Rate Start Benzylamine (Primary Amine) Inter Ammonium Salt Intermediate Start->Inter + Reagent (SN2) Reagent Ethyl Bromoacetate (Electrophile) Product N-benzylglycine ethyl ester (Target: Secondary Amine) Inter->Product + Base - HBr Base Base (Scavenger) SideProduct Dialkylated Impurity (Tertiary Amine) Product->SideProduct + Reagent (Over-alkylation)

Figure 1: Mechanistic pathway highlighting the critical branching point where over-alkylation occurs.

Optimization Parameters

Stoichiometry & The "Statistical Factor"

To favor mono-alkylation, the concentration of Benzylamine must remain high relative to Ethyl Bromoacetate throughout the reaction.

  • Standard Approach: 1.0 eq Benzylamine : 1.0 eq Bromide. Risk: High dialkylation.

  • Optimized Approach: 1.2–1.5 eq Benzylamine : 1.0 eq Bromide.

  • Process Control: Dropwise addition of the bromide to the amine solution is non-negotiable.

Base Selection

The base neutralizes the HBr generated.[1]

  • Organic Bases (

    
    , DIPEA):  Homogeneous reaction. Fast rates. Good for DCM solubility.
    
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Heterogeneous (slurry). Slower reaction rates can actually help selectivity by limiting the concentration of the free reactive intermediate.
Solvent Systems
SolventPolarityReaction RateWorkup EaseRecommendation
DCM Non-polarModerateExcellentPrimary Choice (Easy aqueous wash)
DMF Polar AproticFastPoorUse only for sluggish amines; requires aqueous crash-out.
Ethanol Polar ProticSlowModerateGreen alternative; may cause transesterification.

Experimental Protocols

Protocol A: High-Selectivity Method (DCM/TEA)

Best for: Small to mid-scale synthesis where product purity is paramount.

Reagents:

  • Benzylamine (1.0 equiv, limiting reagent if expensive; otherwise use 1.2 equiv)

  • Ethyl Bromoacetate (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Preparation: Dissolve Benzylamine (10 mmol, 1.09 mL) and TEA (12 mmol, 1.67 mL) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature suppresses the activation energy barrier for the second alkylation.

  • Controlled Addition: Dissolve Ethyl Bromoacetate (10 mmol, 1.11 mL) in DCM (5 mL). Load this into a pressure-equalizing addition funnel or syringe pump.

  • Reaction: Add the bromide solution dropwise over 30–45 minutes .

    • Why? This ensures the amine is always in vast excess relative to the unreacted bromide.

  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). Product (

    
    ) should be distinct from Benzylamine (
    
    
    
    ) and Dialkylated impurity (
    
    
    ).
  • Workup:

    • Wash with water (

      
       mL) to remove TEA salts.
      
    • Wash with Brine (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: The "Green" Inorganic Method ( /MeCN)

Best for: Scale-up or when avoiding volatile organic bases.

Reagents:

  • Benzylamine (1.2 equiv)

  • Ethyl Bromoacetate (1.0 equiv)

  • 
     (Powdered, anhydrous, 2.0 equiv)
    
  • Acetonitrile (MeCN)

Workflow:

  • Suspend

    
     and Benzylamine in MeCN at RT.
    
  • Add Ethyl Bromoacetate dropwise.[2]

  • Stir at RT for 8–12 hours. (Inorganic bases react slower due to surface area limitations).

  • Filtration: Filter off the solid salts.

  • Concentration: Evaporate the solvent.

  • Purification: The residue may contain excess benzylamine. Remove via high-vacuum distillation or column chromatography.

Process Visualization

Workflow Setup Setup: Amine + Base in Solvent (Cool to 0°C) Addition Critical Step: Dropwise Addition of Bromoacetate (30-45 mins) Setup->Addition Reaction Reaction Phase: Warm to RT, Stir 4-6h Addition->Reaction Check QC Check (TLC/LCMS) Is SM consumed? Reaction->Check Check->Reaction No (Add time) Workup Aqueous Workup (Remove salts) Check->Workup Yes Purify Purification (Flash Column/Distillation) Workup->Purify

Figure 2: Operational workflow emphasizing the controlled addition step.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High Dialkylation Addition too fast; Temp too high.Use syringe pump for addition; Keep at 0°C longer; Increase amine equivalents (1.5 eq).
Low Yield Hydrolysis of ester.Ensure anhydrous conditions; Avoid strong aqueous bases (NaOH) during workup.
Product in Aqueous Layer pH too low during workup.The product is an amine.[1][3][4] Ensure aqueous layer is pH > 9 during extraction to keep it neutral (organic soluble).
Solid Precipitate Salt formation (

).
This is normal in Protocol A. It will dissolve in the water wash.

References

  • ChemicalBook. Synthesis of N-Benzylglycine ethyl ester. (Accessed 2023). Link

  • BenchChem. Application Notes and Protocols for the Synthesis of Secondary Amines using 2-Bromoethylamine. (2025).[1][5] Link

  • Organic Syntheses. Ethyl Bromoacetate Preparation and Reactivity. Coll. Vol. 3, p.381 (1955). Link

  • PubChem. N-Benzylglycine ethyl ester Compound Summary.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Benzylglycine Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers. It prioritizes the chemical logic behind the separation to ensure you can adapt the protocols to your specific scale and ester type.

Ticket Subject: Removal of unreacted N-benzylglycine (starting material) from final ester product. Assigned Specialist: Senior Application Scientist Status: Open[1][2]

Triage: Understanding the Separation Logic

Before proceeding with a protocol, you must understand the physicochemical "handle" we are exploiting.

  • The Impurity (N-Benzylglycine): An amino acid derivative.[1][2][3][4][5][6][7][8] It is amphoteric .

    • Acidic Media (pH < 2): Cationic (Ammonium).[1][2] Water-soluble.[2][4][9]

    • Neutral/Mild Basic Media (pH 4–8): Zwitterionic (Net neutral, but highly polar).[2] Insoluble in non-polar organics; Soluble in water.

    • Strong Basic Media (pH > 10): Anionic (Carboxylate).[1][2] Water-soluble.[2][4][9]

  • The Product (Ester): A secondary amine.[2]

    • Acidic Media: Cationic (Ammonium).[1][2] Water-soluble.[2][4][9]

    • Basic Media: Neutral (Free base).[2] Soluble in organics (EtOAc, DCM, Ether). [10]

The Strategy: We cannot use acid extraction (both species dissolve in water).[2] We must exploit the Carboxylic Acid on the starting material. By maintaining a basic pH, the starting material becomes a water-soluble carboxylate/zwitterion, while the ester becomes a lipophilic free base.

Protocol A: The "Bicarb Wash" (Standard Liquid-Liquid Extraction)

Recommended for: Standard synthesis scales (100 mg – 50 g) where the ester is relatively stable.

This is the most robust method.[2] It relies on the extreme insolubility of the amino acid zwitterion in organic solvents compared to the ester.

Reagents Required[1][3][6][11][12][13]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2][10] Note: EtOAc is preferred as it is less likely to solubilize the zwitterionic impurity than DCM.

  • Wash Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃).[2]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in EtOAc. (Use ~10–20 mL per gram of crude).

  • The Critical Wash: Transfer to a separatory funnel.[1][2] Wash the organic layer 3 times with Saturated NaHCO₃.[2]

    • Mechanism:[2][3][11][12] The base neutralizes any mineral acid salts and ensures the N-benzylglycine is in its Zwitterionic or Anionic form (Carboxylate).

    • Observation: The impurity partitions into the aqueous layer.[13] The ester remains in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.[1][2]

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][2]

  • Concentration: Filter and evaporate the solvent.

Visualization: The Extraction Logic

ExtractionFlow Start Crude Mixture (Ester + N-Benzylglycine) Solvent Dissolve in EtOAc Start->Solvent Wash Wash with Sat. NaHCO3 (x3) Solvent->Wash SepFunnel Phase Separation Wash->SepFunnel OrgLayer Organic Layer (Contains Ester) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Contains N-Benzylglycine) SepFunnel->AqLayer Bottom Phase SpeciesOrg Species: Ester (Free Base) Lipophilic OrgLayer->SpeciesOrg Finish Dry & Concentrate -> Pure Ester OrgLayer->Finish SpeciesAq Species: NBG (Carboxylate/Zwitterion) Hydrophilic AqLayer->SpeciesAq

Caption: Flowchart demonstrating the partitioning of species during basic extraction.

Protocol B: Chromatographic Purification (Troubleshooting "Streaking")

Recommended for: High-purity requirements (>99%) or if extraction failed to remove trace impurities.[2]

The Problem: Secondary amines (like your ester and the starting material) interact strongly with the acidic silanols on silica gel, causing "tailing" or "streaking" that ruins separation.

The Fix: You must deactivate the silica.

Mobile Phase Preparation

Do not use plain Hexane/EtOAc.[1][2] You must add a basic modifier.[2]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH).[2]

  • Concentration: 1% v/v.[2]

Recommended Gradient
Solvent ASolvent BModifierNotes
Hexanes (or DCM)Ethyl Acetate (or MeOH)1% TEA Pre-rinse the column with the mobile phase containing TEA before loading sample.

Why this works: The TEA binds to the acidic sites on the silica gel, preventing your amine product from sticking. The N-benzylglycine (if any remains) is much more polar (zwitterionic) and will likely stay at the baseline (Rf ~ 0), while the ester elutes cleanly.

Protocol C: Scavenging Resins (The "No-Shake" Method)

Recommended for: Parallel synthesis or small-scale (mg) purification where extraction is tedious.

If you have a large number of samples, use a Solid-Supported Carbonate Resin .[1][2]

  • Selection: Use a resin like MP-Carbonate or Polymer-supported Bicarbonate.[1][2]

  • Action: Add 3–4 equivalents (relative to expected impurity) of resin to your organic solution (DCM or EtOAc).[1][2]

  • Incubation: Agitate gently for 2–4 hours.

    • Mechanism:[2][3][11][12] The resin acts as a base, deprotonating the carboxylic acid of the N-benzylglycine. The resulting salt binds ionically to the resin matrix.

  • Filtration: Filter off the resin.[1][2] The filtrate contains your pure ester.[1][2]

FAQ & Troubleshooting

Q: My ester is unstable. I'm worried the NaHCO₃ wash will hydrolyze it.

  • A: N-benzylglycine esters are generally stable to mild base at room temperature.[1][2] However, if your specific ester is labile:

    • Cool the mixture to 0°C (ice bath) before washing.

    • Perform the washes rapidly (do not leave in contact with base for prolonged periods).[2]

    • Use a chilled buffer at pH 7.5–8.0 instead of saturated bicarbonate (pH ~8.5).[2]

Q: I see a precipitate forming during the wash. What is it?

  • A: This is likely the sodium salt of N-benzylglycine. Because N-benzylglycine is somewhat bulky, its salt might have limited solubility in saturated brine/bicarbonate.[2]

    • Fix: Add a small amount of water to the separatory funnel to dissolve the solids, ensuring they stay in the aqueous layer.

Q: Can I just crystallize the product?

  • A: Yes. Amino acid esters often form excellent crystalline salts.[1][2]

    • Protocol: Dissolve the crude oil in dry ether or dioxane.[2] Add 1.1 equivalents of HCl (4M in Dioxane).[2] The Ester Hydrochloride should precipitate as a white solid.[1][2] Filter and wash with ether.[2] The unreacted starting material (also an amino acid) might co-precipitate, but the ester salt is often significantly less soluble in dry ether than the zwitterionic starting material is. Recrystallization from EtOH/Et₂O can further purify it.[2]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for pKa and solubility properties of amino acid derivatives).

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Source for standard amino acid ester isolation protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[2] (Mechanistic grounding for acid/base extraction and amine chromatography). [2]

  • PubChem Database. N-Benzylglycine (Compound Summary). National Center for Biotechnology Information.[2] (Verification of chemical structure and acidity). [2]

Sources

Technical Support: Impurity Profiling & Control in Ethyl 2-(N-benzylacetamido)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Landscape

The synthesis of Ethyl 2-(N-benzylacetamido)acetate (also known as Ethyl


-acetyl-

-benzylglycinate) is a critical workflow in peptidomimetic drug development. While conceptually simple, the convergent synthesis often suffers from specific impurity profiles that complicate downstream purification.

The industrial standard typically follows a two-stage convergent route :

  • N-Alkylation: Nucleophilic substitution between Glycine Ethyl Ester and Benzyl Chloride (or Benzylamine and Ethyl Chloroacetate).

  • N-Acetylation: Acylation of the secondary amine intermediate.

Below is the reaction logic and impurity map.

Reaction Pathway & Impurity Origins[1][2]

ReactionScheme Start1 Glycine Ethyl Ester (Starting Material) Inter Intermediate: Ethyl N-benzylglycinate Start1->Inter Base, Heat Reagent1 Benzyl Chloride Reagent1->Inter Impurity1 Impurity A: Ethyl N,N-dibenzylglycinate (Over-Alkylation) Inter->Impurity1 + Benzyl Cl (Excess Reagent) Impurity2 Impurity B: 1,4-Dibenzyl-2,5-piperazinedione (DKP Dimer) Inter->Impurity2 Heat/Storage (Cyclization) Product TARGET: Ethyl 2-(N-benzylacetamido)acetate Inter->Product + Ac2O Reagent2 Acetic Anhydride Reagent2->Product Impurity3 Impurity C: N-Benzylacetamide (Decarboxylation/Hydrolysis) Product->Impurity3 Harsh Hydrolysis

Caption: Figure 1. Synthetic pathway illustrating the "Main Line" to the target and "Off-Ramps" leading to critical impurities A, B, and C.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers during the scale-up of this protocol.

Issue 1: The "Dialkyl" Problem

User Report: "My HPLC shows a large non-polar peak (RRT ~1.4) that persists even after acetylation."

Diagnosis: This is likely Ethyl


-dibenzylglycinate  (Impurity A).
In the alkylation step, the secondary amine product (Ethyl 

-benzylglycinate) is often more nucleophilic than the primary amine starting material, leading to a second attack on Benzyl Chloride.

Corrective Action:

  • Stoichiometry Control: Do not use a 1:1 ratio. Use a significant excess of Glycine Ethyl Ester (2.0 - 3.0 equivalents) relative to Benzyl Chloride. This statistically favors mono-alkylation.

  • Addition Mode: Add Benzyl Chloride dropwise to a refluxing solution of Glycine Ethyl Ester.[1] This keeps the concentration of the alkylating agent low relative to the primary amine.

  • Purification: This impurity lacks an N-H proton and cannot be acetylated. It is significantly less polar than the product. Use flash chromatography (Hexane/EtOAc) to remove it before the acetylation step.

Issue 2: The "Cyclic Dimer" (DKP)

User Report: "The intermediate solidifies upon storage, and the final product yield is lower than expected. NMR shows a singlet at ~3.8 ppm."

Diagnosis: Formation of 1,4-dibenzyl-2,5-piperazinedione (Diketopiperazine/DKP - Impurity B). Glycine derivatives are notorious for undergoing intermolecular cyclization (dimerization) to form stable six-membered rings, especially when heated or stored as free bases.

Corrective Action:

  • Thermal Management: Avoid high temperatures (>60°C) during the workup of the intermediate.

  • Telescoping: Do not isolate and store the intermediate Ethyl

    
    -benzylglycinate as a free base. Proceed to the acetylation step immediately (One-Pot procedure) or store it as a hydrochloride salt, which prevents cyclization.
    
  • Removal: DKPs are often highly insoluble in ether or cold ethanol. Trituration of the crude product can often precipitate the DKP while leaving the target ester in solution.

Issue 3: Incomplete Acetylation

User Report: "I see a persistent peak corresponding to the intermediate, even after refluxing with Acetic Anhydride."

Diagnosis: Steric hindrance or hydrolysis of the reagent. While secondary amines usually acetylate easily, the benzyl group adds steric bulk. Furthermore, if the intermediate was isolated as a salt (to prevent DKP), the free base must be liberated in situ for the reaction to proceed.

Corrective Action:

  • Catalysis: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) . This generates a highly reactive

    
    -acylpyridinium intermediate that overcomes steric barriers.
    
  • Base Selection: If using the HCl salt of the intermediate, ensure enough base (Triethylamine or Pyridine) is present to neutralize the HCl plus act as an acid scavenger for the acetic acid byproduct.

Data & Specifications

Common Impurity Profile Table
Impurity NameStructure DescriptionOriginDetection (RRT)*Removal Strategy
Impurity A Ethyl

-dibenzylglycinate
Over-alkylation of Glycine~1.4 - 1.6Chromatography (Non-polar)
Impurity B 1,4-Dibenzyl-2,5-piperazinedioneDimerization of Intermediate~0.8 - 0.9Precipitation/Filtration
Impurity C

-Benzylacetamide
Hydrolysis/Decarboxylation~0.5Aqueous Wash / Distillation
Impurity D Benzyl AlcoholHydrolysis of Benzyl Cl~0.4High Vac Drying

*Relative Retention Time (RRT) is approximate based on C18 Reverse Phase HPLC (Water/ACN gradient).

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-(N-benzylacetamido)acetate with minimized DKP formation.

Step 1: Mono-Alkylation (DKP Suppression Method)
  • Dissolution: In a round-bottom flask, dissolve Glycine Ethyl Ester HCl (20.0 g, 143 mmol, 2.0 equiv ) in Ethanol (150 mL).

  • Neutralization: Add Triethylamine (14.5 g, 143 mmol) and stir for 15 min.

  • Addition: Heat to 50°C. Add Benzyl Chloride (9.05 g, 71.5 mmol, 1.0 equiv ) dropwise over 1 hour.

    • Note: The excess glycine suppresses Impurity A (Dialkyl).

  • Reaction: Reflux for 4 hours. Monitor by TLC.[2]

  • Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts. Concentrate the filtrate partially but do not dry completely (to avoid DKP formation).

Step 2: Acetylation (Telescoped)
  • Solvent Switch: Re-dissolve the residue from Step 1 in Dichloromethane (DCM) (100 mL).

  • Reagents: Add Triethylamine (10.0 g, 100 mmol) and DMAP (0.4 g, catalytic).

  • Acylation: Cool to 0°C. Add Acetic Anhydride (10.9 g, 107 mmol) dropwise.

  • Completion: Allow to warm to RT and stir for 3 hours.

  • Wash: Wash organic layer with:

    • 1M HCl (removes unreacted amine/intermediate).

    • Sat. NaHCO3 (removes acetic acid).

    • Brine.

  • Isolation: Dry over MgSO4 and concentrate. Purify via flash column (Hexane/EtOAc 4:1) if necessary.

References

  • Guidechem. (2023). How to Synthesize N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively? Retrieved from

  • Vertex AI Search. (2025). Diketopiperazine formation mechanism and control strategies.[3][4][5] Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2025). Ethyl N-benzylglycine - Substance Record.[6] Retrieved from

  • Organic Syntheses. (1935). Glycine ethyl ester hydrochloride.[1][7] Org.[2][4][8] Syn. Coll. Vol. 2, p. 310. Retrieved from

  • BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Retrieved from

Sources

Optimization of solvent choice for N-benzylacetamido acetate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket ID: CRYST-OPT-882
Assigned Specialist: Senior Application Scientist (Process Chemistry)[1]

Core Directive & Technical Strategy

You are dealing with N-benzylacetamido acetate , a molecule characterized by three distinct crystallographic drivers:

  • The Amide Motif (

    
    ):  A strong hydrogen bond donor/acceptor site, prone to forming robust intermolecular networks or dimers.[1]
    
  • The Benzyl Group (

    
    ):  A lipophilic moiety that encourages 
    
    
    
    stacking but often lowers the melting point, increasing the risk of "oiling out."[1]
  • The Acetate/Ester Functionality: A hydrogen bond acceptor that modulates solubility in polar aprotic solvents.[1]

The Challenge: This molecule exhibits "conflicting" solubility—it is too soluble in lower alcohols (methanol/ethanol) and insoluble in alkanes. The optimization goal is to find the "Goldilocks" zone where supersaturation yields stable crystal growth rather than amorphous precipitation or oiling.

Solvent Selection & Screening Guide

The following matrix synthesizes dielectric constants, Hansen Solubility Parameters (HSP), and experimental data for amide-ester derivatives.

Solvent Class Suitability Table
Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Esters Ethyl Acetate (EtOAc) High Primary Choice. Matches the polarity of the acetate tail.[1] Good solubility at reflux, moderate at RT.
Aromatics Toluene High Excellent for molecules with benzyl groups due to

solvation.[1] Higher boiling point (

) allows better supersaturation control.[1]
Alcohols Isopropanol (IPA) Medium Good for cooling crystallization.[1] Methanol/Ethanol are often "too good" (high solubility), leading to low yields.
Alkanes Heptane / Hexane Anti-Solvent Essential for "drowning out" crystallization.[1] Heptane is preferred over hexane due to higher flash point and lower toxicity.[1]
Ethers MTBE Medium Useful anti-solvent or co-solvent.[1][2] Forms weaker solvates than THF.[1]
Chlorinated DCM / Chloroform Low Avoid.[1] High solubility usually leads to solvates or oils upon evaporation.[1]

Validated Experimental Protocols

Protocol A: The "Standard" Binary Solvent System (EtOAc / Heptane)

Best for: Initial purification and removal of non-polar impurities.

  • Dissolution: Charge crude N-benzylacetamido acetate into a flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram).[1]

  • Reflux: Heat to reflux (

    
    ) with stirring. If solids remain, add EtOAc in 0.5 mL increments until clear.
    
  • Nucleation Point: Remove from heat. Allow to cool to

    
    .
    
  • Anti-Solvent Addition: Dropwise add Heptane (warm,

    
    ) until a faint, persistent turbidity (cloud point) is observed.
    
    • Critical Step: Stop addition immediately upon turbidity.[1]

  • Re-dissolution: Add a few drops of EtOAc to clear the solution (restore single phase).[1]

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) slowly (approx.

    
    /hour).
    
    • Why? Rapid cooling traps impurities and causes oiling.[1]

  • Finishing: Cool to

    
     in an ice bath for 1 hour. Filter and wash with cold 1:3 EtOAc:Heptane.[1]
    
Protocol B: The "Aromatic Stacking" Method (Toluene)

Best for: Avoiding "oiling out" and targeting specific polymorphs.

  • Dissolution: Suspend crude material in Toluene (approx. 2-3 mL per gram).

  • High-Temp Dissolution: Heat to

    
    . The higher boiling point of toluene allows for greater solubility differentials than EtOAc.
    
  • Seeding (Crucial): Cool to

    
    . Add a seed crystal (0.1 wt%) of pure product.[1]
    
    • Note: If no seed is available, scratch the glass wall with a rod to induce nucleation.

  • Slow Cooling: Wrap the flask in foil or a towel to insulate. Let it cool to RT overnight undisturbed.

  • Isolation: Filter the resulting needles/prisms.[1] Wash with cold Toluene or Pentane.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystal phase. It is common in benzyl-containing amides due to conformational flexibility and impurities lowering the melting point.[1]

Corrective Actions:

  • Temperature Control: The solution is cooling too fast. Re-heat to dissolve the oil. Cool much slower (e.g.,

    
     per hour).
    
  • Change Solvent: Switch to a system with a higher boiling point (e.g., Toluene) to operate at higher temperatures where the crystal is more stable.

  • Seed at the Cloud Point: Add seed crystals immediately when the solution becomes slightly turbid. This provides a template for the oil to reorganize into a lattice.

Q2: I am getting a gel or a thick slurry that is impossible to filter.

Diagnosis: This indicates the formation of a solvate or rapid precipitation of thin, needle-like crystals that trap solvent (interlocking network).

Corrective Actions:

  • Ostwald Ripening: Re-heat the slurry to near-reflux (without fully dissolving) and hold it there for 1-2 hours. This "digestion" allows small crystals to dissolve and redeposit onto larger, more block-like crystals, breaking the gel network.

  • Shear Force: Increase stirring speed during the cooling phase to mechanically break needle agglomerates.

Q3: The yield is low (<50%), but the mother liquor is still pure.

Diagnosis: The compound is too soluble in the chosen solvent at the isolation temperature.

Corrective Actions:

  • Push the Anti-Solvent: If using Protocol A, increase the Heptane ratio in the final stage (after crystallization has started).

  • Lower Temperature: Cool the final slurry to

    
     or 
    
    
    
    (using an acetone/dry ice bath) before filtration.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal crystallization strategy based on your initial observations.

SolventSelection Start START: Crude N-benzylacetamido acetate SolubilityCheck Check Solubility in EtOAc at Reflux Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddAntisolvent Protocol A: Add Heptane (Anti-Solvent) Soluble->AddAntisolvent Yes TryPolar Try Methanol or IPA Soluble->TryPolar No (Too insoluble) OilingCheck Does it Oil Out? AddAntisolvent->OilingCheck SuccessA Isolate Crystals (EtOAc/Heptane) OilingCheck->SuccessA No (Solid forms) SwitchToluene Switch to Protocol B (Toluene) OilingCheck->SwitchToluene Yes (Liquid separates) CoolingCryst Cooling Crystallization TryPolar->CoolingCryst

Caption: Decision tree for selecting the primary solvent system based on solubility and phase behavior.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on industrial crystallization principles, specifically Chapter 4 on Solvent Selection).

  • Pfizer Inc. (2016).[1] Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Authoritative guide on solvent toxicity and industrial preference).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford Chemistry Primers. (Explains the mechanistic link between molecular structure—like the benzyl amide motif—and crystal morphology).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Provides specific case studies on overcoming "oiling out" in pharmaceutical intermediates).

Sources

Technical Support: Troubleshooting N-Benzyl-N-Acetylglycine Ethyl Ester Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: #NB-ACE-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary: The "Purity Paradox"

Before modifying your reaction parameters, you must rule out the most common false positive in N-substituted amide synthesis: Rotameric Isomerism .

N-benzyl-N-acetylglycine ethyl ester contains a tertiary amide bond. Due to the steric bulk of the benzyl and acetyl groups, rotation around the amide bond (


) is restricted. This creates two distinct conformers (cis and trans) that are stable on the NMR time scale at room temperature.

Symptoms of Rotamers (Not Impurity):

  • NMR: Doubled peaks for the N-methylene (

    
    ) and the glycine methylene (
    
    
    
    ) protons.
  • Ratio: Often appears as a ~60:40 or ~70:30 split, mimicking a major impurity.

  • HPLC: Broad or splitting peaks depending on the column temperature and solvent viscosity.

Phase I: Diagnostic Protocols (Is it Real?)

Q: My H NMR spectrum shows "impurity" peaks that mirror my product. How do I confirm they are rotamers?

Protocol: Variable Temperature (VT) NMR Validation Do not attempt recrystallization until you perform this test. Rotamers will coalesce into single sharp peaks at higher temperatures; real impurities will not.

  • Prepare Sample: Dissolve 10-15 mg of the product in DMSO-

    
     (high boiling point is essential).
    
  • Baseline Scan: Acquire a standard

    
    H NMR at 25°C (298 K). Note the chemical shift (
    
    
    
    ) separation of the "doublet" signals.
  • Heat: Raise the probe temperature to 80°C (353 K) or 100°C (373 K).

  • Acquire: Allow 5 minutes for thermal equilibration and acquire the spectrum.

  • Analysis:

    • Result A (Coalescence): The doubled peaks merge into a single, average signal. Diagnosis: Pure Product (Rotamers).

    • Result B (Persistence): The peaks remain distinct. Diagnosis: Real Impurity (Likely N,N-dibenzyl species or unreacted starting material).

Visual Troubleshooting Guide

The following logic flow helps you identify the root cause of your purity issues.

TroubleshootingFlow Start Start: Low Purity Observed CheckNMR Does NMR show 'shadow' peaks? Start->CheckNMR VT_NMR Run VT-NMR at 80°C CheckNMR->VT_NMR Yes Identify Identify Impurity Type CheckNMR->Identify No (distinct peaks) Coalesce Do peaks merge? VT_NMR->Coalesce Rotamers Diagnosis: Rotamers (Product is Pure) Coalesce->Rotamers Yes RealImpurity Diagnosis: Chemical Impurity Coalesce->RealImpurity No RealImpurity->Identify Dibenzyl N,N-Dibenzyl Species (Over-alkylation) Identify->Dibenzyl High Mass / Non-polar Hydrolysis Free Acid (Ester Hydrolysis) Identify->Hydrolysis Broad OH / Polar Unreacted Unreacted Amine (Incomplete Acetylation) Identify->Unreacted Amine peak present

Figure 1: Diagnostic logic tree for distinguishing between rotameric conformational isomers and actual chemical impurities.

Phase II: Synthetic Optimization (Preventing Impurities)

If VT-NMR confirms real impurities, the issue lies in the synthesis. The production involves two critical steps: Benzylation and Acetylation.

Q: I have a persistent impurity that is less polar than my product (high ). What is it?

Diagnosis: This is likely N,N-dibenzylglycine ethyl ester . Cause: During the alkylation of glycine ethyl ester, the secondary amine product is more nucleophilic than the primary amine starting material, leading to double alkylation.

Corrective Protocol: Stoichiometric Control

  • Switch Reagent Order: Do not add the amine to the benzyl chloride. Add Benzyl Chloride (0.95 eq) dropwise to a solution of Glycine Ethyl Ester HCl (1.2 eq) and Base (2.2 eq).

  • Temperature Control: Keep the reaction at 0°C–5°C during addition. Only warm to room temperature after addition is complete. High heat promotes double alkylation.

  • Purification: The secondary amine intermediate (N-benzylglycine ethyl ester) must be purified before acetylation. Distillation is effective (bp ~140°C at 10 mmHg), or formation of the HCl salt (precipitate from ethanol/ether).

Q: My acetylation yield is low, and I see starting material.

Diagnosis: Steric hindrance. The N-benzyl group is bulky, making the nucleophilic attack on acetic anhydride sluggish compared to a primary amine.

Corrective Protocol: Catalytic Acceleration

  • Standard: Acetic Anhydride (1.5 eq), Pyridine (solvent/base).

  • Optimized: Use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acylation catalyst.

    • Recipe: Dissolve N-benzylglycine ethyl ester (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and DMAP (0.05 eq). Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

    • Mechanism:[1][2] DMAP attacks the anhydride to form a highly reactive N-acylpyridinium ion, which rapidly transfers the acetyl group to the sterically hindered amine.

Phase III: Workup & Purification[3]

Q: My product turned into an oil and lost the ethyl group (Acid formation).

Diagnosis: Ester Hydrolysis. Cause: Exposure to strong aqueous base (NaOH/KOH) or strong acid during workup, or prolonged storage in wet solvents.

Corrective Protocol: Buffered Workup

  • Quench: Quench excess acetic anhydride with ice water.

  • Wash: Use saturated NaHCO

    
      (mild base) instead of NaOH to remove acetic acid byproducts. The pH should not exceed 8.5.
    
  • Drying: Dry organic layers thoroughly over MgSO

    
     before rotary evaporation. Residual water + heat = hydrolysis.
    
Q: How do I remove the color and trace impurities without running a column?

Protocol: Crystallization System N-benzyl-N-acetylglycine ethyl ester is a low-melting solid (or oil that solidifies).

  • Solvent System: Ethyl Acetate / Hexane (or Petroleum Ether).

  • Procedure: Dissolve crude oil in minimal hot Ethyl Acetate. Add Hexane dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Alternative: If the product is an oil, perform a Silica Plug Filtration . Dissolve in 20% EtOAc/Hexane, pass through a short pad of silica gel. The non-polar dibenzyl impurity elutes first; the product follows; polar tars stay on the silica.

Technical Data Summary

ParameterSpecification / BehaviorTroubleshooting Note
Molecular Weight 235.28 g/mol
Appearance White solid or viscous pale oilOften oils out if slightly impure.
TLC (

)
~0.4 (EtOAc/Hexane 1:1)Dibenzyl impurity runs higher (

~0.8).

H NMR (

)

4.5 - 4.7 ppm (Split)
Split into two singlets (Rotamers).

H NMR (

)

3.9 - 4.1 ppm (Split)
Split into two singlets (Rotamers).
Solubility Soluble in DCM, EtOAc, EtOHInsoluble in water.
Reaction Pathway Visualization[3]

ReactionPath Gly Glycine Ethyl Ester Inter N-Benzylglycine Ethyl Ester Gly->Inter TEA, 40°C BnCl Benzyl Chloride BnCl->Inter Dibenzyl IMPURITY: N,N-Dibenzyl Species Inter->Dibenzyl Excess BnCl or High Temp Final N-Benzyl-N-Acetyl Glycine Ethyl Ester Inter->Final Ac2O, DMAP DCM, 0°C -> RT

Figure 2: Synthetic pathway highlighting the critical branch point for dibenzyl impurity formation.

References

  • Synthesis of N-Benzylglycine Ethyl Ester: GuideChem Experimental Procedure. "Synthesis of N-Benzylglycine Ethyl Ester Efficiently and Cost-effectively." (Method using Glycine ethyl ester HCl + Benzyl Chloride + TEA).

  • Rotameric Isomerism in N-Acetyl Amino Acids: Etori, H., et al. "13C and 2H NMR studies of N-acetylglycine oligomer ethyl esters." Journal of Molecular Structure, 1998. (Validates the existence of cis/trans rotamers in N-acetylglycine derivatives).

  • Acetylation Protocols (Standard & Catalytic): Herbst, R. M., & Shemin, D. "Acetylglycine."[3][4][5] Organic Syntheses, Coll.[3][6] Vol. 2, p.11 (1943). (Foundational protocol for amino acid acetylation using acetic anhydride).

  • General Purification of Amino Acid Esters: BenchChem Technical Guide. "Synthesis of Glycine Benzyl Ester Tosylate Salt." (Provides context on crystallization and workup of glycine ester derivatives).

Sources

Validation & Comparative

Spectroscopic Distinction of Carbonyl Moieties in N-Acetyl Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetyl amino acid esters (NAAEs) serve as critical "minimalist" models for peptide backbones in drug development and protein folding studies. Their infrared (IR) spectra provide a unique dual-probe system: the Amide I carbonyl (


) mimics the peptide bond, while the Ester  carbonyl (

) serves as a C-terminal reporter.

This guide objectively compares the vibrational signatures of NAAEs against their synthetic precursors (Free Acids) and zwitterionic alternatives. It provides validated spectral ranges, mechanistic explanations, and a self-validating experimental protocol to ensure accurate characterization.

Mechanistic Framework: Why the Peaks Diverge

To accurately interpret the IR spectrum of an N-acetyl amino acid ester, one must understand the competing electronic effects that differentiate the two carbonyl signals.

The Electronic Tug-of-War

Although both functional groups contain a


 bond, their environments dictate their vibrational frequency (

):
  • The Ester Effect (Induction

    
     Higher Frequency): 
    The alkoxy oxygen (
    
    
    
    ) is highly electronegative. It withdraws electron density through the sigma bond (Inductive effect,
    
    
    ), shortening the
    
    
    bond and increasing its force constant (
    
    
    ). According to Hooke's Law (
    
    
    ), this shifts the peak to a higher wavenumber (
    
    
    ).
  • The Amide Effect (Resonance

    
     Lower Frequency): 
    The nitrogen atom has a lone pair that strongly donates into the carbonyl 
    
    
    
    -system (
    
    
    effect). This resonance creates a partial single-bond character in the carbonyl (
    
    
    ), weakening the bond and lowering the force constant. Consequently, the Amide I band appears at a lower wavenumber (
    
    
    ).
Visualization of Spectral Logic

G Start Carbonyl Source Amide Amide Group (N-Acetyl) Start->Amide Ester Ester Group (C-Terminal) Start->Ester Resonance Resonance (+M) Dominates Amide->Resonance N lone pair donation Induction Induction (-I) Dominates Ester->Induction O electronegativity LowFreq Lower Frequency (1630-1690 cm⁻¹) Resonance->LowFreq Weakens C=O bond HighFreq Higher Frequency (1730-1750 cm⁻¹) Induction->HighFreq Strengthens C=O bond

Figure 1: Mechanistic divergence of carbonyl frequencies. The competing effects of resonance and induction separate the Amide and Ester signals by approximately 60–100 cm⁻¹.

Comparative Analysis: NAAEs vs. Alternatives

Researchers often need to distinguish the target ester from unreacted starting materials (Free Acids) or Zwitterions. The following data synthesizes performance metrics across these alternatives.

Spectral Fingerprint Comparison
FeatureN-Acetyl Amino Acid Ester (Target)N-Acetyl Amino Acid (Free Acid Alternative)Amino Acid Zwitterion (Starting Material)
Ester C=O 1735 – 1750 cm⁻¹ (Sharp, Strong)AbsentAbsent
Acid C=O Absent1700 – 1725 cm⁻¹ (Broad, often dimerized)Absent (COO⁻ present)
Amide I 1640 – 1690 cm⁻¹ (Strong)1620 – 1660 cm⁻¹ (Strong)Absent (Amine modes only)
Carboxylate (COO⁻) AbsentAbsent1550 – 1610 cm⁻¹ (Asymmetric Stretch)
Resolution High: Distinct separation (~90 cm⁻¹) between Ester and Amide peaks.[1][2]Low: Acid C=O often overlaps with Amide I if H-bonding is strong.N/A: Distinct region.[3]
Impact of Side Chain & State

The specific position of the Amide I band in NAAEs is highly sensitive to the physical state due to hydrogen bonding.

N-Acetyl AA EsterPhase/SolventAmide I (

)
Ester C=O (

)
Notes
N-Ac-L-Ala-OMe Solid (KBr)1640 cm⁻¹1745 cm⁻¹Strong intermolecular H-bonding lowers Amide I.
N-Ac-L-Ala-OMe Dilute

1680 cm⁻¹1748 cm⁻¹Disruption of H-bonds shifts Amide I to higher freq.
N-Ac-L-Gly-OEt Solid1655 cm⁻¹1740 cm⁻¹Lack of steric bulk facilitates tight packing/H-bonding.
N-Ac-L-Val-OMe Solid1645 cm⁻¹1738 cm⁻¹Bulky isopropyl group may slightly distort H-bond geometry.

Critical Insight: The Ester carbonyl is a "hard" reporter; its position is relatively invariant to state changes compared to the Amide I band. If your Ester peak shifts significantly (>20 cm⁻¹), suspect hydrolysis (formation of free acid) or complexation with metal ions.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure data integrity, follow this protocol. It is designed to distinguish intramolecular vs. intermolecular interactions.

Reagents & Equipment
  • Spectrometer: FTIR (Resolution: 2 cm⁻¹, Scans: >32).

  • Solid State: KBr (IR Grade) or Diamond ATR.

  • Solution State: Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Note: Avoid alcohols or water as they obscure the carbonyl region.
Step-by-Step Methodology

Workflow Start Sample Preparation Decision Select Mode Start->Decision Solid Solid State (ATR/KBr) Goal: Bulk Structure Decision->Solid Solution Solution (CHCl3) Goal: Molecular Monomer Decision->Solution Acquisition Acquire Spectrum (4000 - 400 cm⁻¹) Solid->Acquisition Solution->Acquisition Check1 Validation Check 1: Is Ester > 1730? Acquisition->Check1 Check2 Validation Check 2: Is Amide I < 1700? Check1->Check2 Yes Fail Recalibrate/Dry Sample Check1->Fail No (Possible Hydrolysis) Pass Valid Spectrum Check2->Pass Yes Check2->Fail No (Possible Oxidation)

Figure 2: Validated experimental workflow for N-acetyl amino acid ester characterization.

Protocol Details
  • Baseline Correction: Always collect a background spectrum of the empty ATR crystal or pure solvent cell immediately before the sample.

  • Concentration Scan (Solution Only):

    • Prepare a series of concentrations (10 mM, 5 mM, 1 mM).

    • Observation: If the Amide I peak shifts from ~1650 cm⁻¹ to ~1680 cm⁻¹ upon dilution, you are observing the breaking of intermolecular hydrogen bonds.

    • Validation: The Ester peak should remain stationary (~1740 ± 5 cm⁻¹). If it moves, check for solvent impurities (water).

  • Water Subtraction: Atmospheric water vapor causes jagged noise in the 1600–1800 cm⁻¹ region. Ensure the sample chamber is purged with dry

    
     or apply a water-vapor subtraction algorithm during processing.
    

Troubleshooting & Interpretation

Issue: The Ester peak appears as a doublet (e.g., 1735 and 1750 cm⁻¹).

  • Cause: This is often due to Fermi Resonance (overtone of a lower frequency mode enhancing a fundamental) or the presence of Rotational Isomers (rotamers) where the carbonyl oxygen aligns differently relative to the alpha-carbon substituents.

  • Action: This is usually intrinsic to the molecule and not an error. Report both maxima.

**Issue: A broad shoulder appears at 1710 cm⁻¹. **

  • Cause: Incomplete esterification or hydrolysis. This is the Free Acid dimer peak.

  • Action: Repurify the sample (wash with

    
    ) to remove the free acid.
    

Issue: Amide I is obscured or weak.

  • Cause: In solution, if the concentration is too low, the solvent absorption (if not perfectly subtracted) can mask this region.

  • Action: Increase path length (use a 1.0 mm liquid cell) rather than concentration to avoid aggregation artifacts.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Ma, J., Pazos, I. M., & Gai, F. (2014). Microscopic insights into the protein amide I and II infrared spectra. Proceedings of the National Academy of Sciences, 111(23), 8476-8481. Link

  • Head, A. M., & Ma, L. (2021). Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field.[4] The Journal of Physical Chemistry B, 125(30), 8479–8487. Link

  • NIST Chemistry WebBook. (2023). Infrared Spectra of N-Acetyl-L-Alanine Methyl Ester. National Institute of Standards and Technology. Link

Sources

Technical Comparison Guide: MS Fragmentation Dynamics of N-Benzylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Ethyl 2-(N-benzylacetamido)acetate Formula: C₁₃H₁₇NO₃ MW: 235.28 Da CAS: (Analogous derivatives: 620-79-1, 102-50-1)

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-(N-benzylacetamido)acetate . As a core intermediate in peptidomimetic synthesis, distinguishing this molecule from its non-acetylated precursors (N-benzylglycine ethyl ester) or hydrolysis products (free acids) is critical for quality control in drug development.

This guide compares the "analytical performance"—defined here as spectral resolution and structural elucidating power—of Electron Impact (EI) versus Electrospray Ionization (ESI) . It further contrasts the target molecule's fragmentation against structural alternatives to establish a definitive identification workflow.

Structural Analysis & Theoretical Bond Lability

Before interpreting spectra, we must map the molecule's thermodynamic weak points. The fragmentation is governed by the stability of the resulting carbocations and the lability of specific bonds.

MoietyStructureFragmentation ProbabilityResulting Ion (m/z)Mechanism
Benzyl Ph-CH₂-NHigh (Dominant)91 (Tropylium)Benzylic cleavage driven by resonance stabilization.
Acetyl CH₃-CO-NMedium 43 (Acylium)

-cleavage adjacent to the carbonyl.
Ethyl Ester -COOCH₂CH₃Medium 162 (M - COOEt)

-cleavage or McLafferty-like rearrangement.
Glycine Backbone -N-CH₂-CO-Low VariableSkeletal rearrangement.

Comparative Ionization Performance: EI vs. ESI[1][2][3]

The choice of ionization technique dictates the "performance" of the assay—specifically, whether you obtain a molecular fingerprint (EI) or a molecular weight confirmation (ESI).[1]

Electron Impact (EI) – The Structural Fingerprint
  • Energy: 70 eV (Hard Ionization).[1]

  • Performance: High fragmentation; Molecular Ion (

    
    ) is often weak or absent.
    
  • Primary Utility: Library matching and structural verification of the benzyl/acetyl core.

  • Key Characteristic: The spectrum is dominated by the Tropylium ion (m/z 91) , often suppressing other diagnostic peaks.

Electrospray Ionization (ESI) – The Molecular Confirmation
  • Energy: Soft Ionization (Protonation).[1]

  • Performance: Minimal fragmentation in MS1; requires MS/MS (CID) for structural data.

  • Primary Utility: Purity analysis and confirmation of the intact molecular weight (

    
    ).
    
  • Key Characteristic: Forms stable sodium adducts (

    
    ) which can complicate quantification if not accounted for.
    
Performance Matrix
FeatureEI (GC-MS)ESI (LC-MS)Recommendation
Molecular Ion Detection Poor (<5% rel. abundance)Excellent (Base Peak)Use ESI for MW confirmation.
Structural Fingerprinting ExcellentLimited (requires MS/MS)Use EI for impurity identification.
Sensitivity (Trace Analysis) Good (SIM mode on m/z 91)High (MRM mode)Use ESI-MS/MS for PK studies.

Detailed Fragmentation Pathways

The following graph illustrates the causal fragmentation tree. The stability of the Tropylium ion (C₇H₇⁺) acts as a thermodynamic sink, making it the base peak in EI.

Pathway Visualization (Graphviz)

FragmentationPathways Parent Parent Ion [M]+• m/z 235 Tropylium Tropylium Ion (Base Peak) m/z 91 Parent->Tropylium Benzylic Cleavage (Direct) M_COOEt [M - COOEt]+ (Imine Cation) m/z 162 Parent->M_COOEt α-Cleavage (Loss of 73 Da) Acetyl Acetyl Cation m/z 43 Parent->Acetyl Amide Cleavage M_Benzyl [M - Benzyl]+ m/z 144 Parent->M_Benzyl N-C Bond Break Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl - CH₂ (Loss of 14)

Figure 1: Mechanistic fragmentation tree for Ethyl 2-(N-benzylacetamido)acetate under 70 eV EI conditions. The red path indicates the dominant thermodynamic channel.

Mechanism Deep Dive
  • The Tropylium Dominance (m/z 91): Upon electron impact, the radical cation localizes on the aromatic ring. The benzylic C-N bond cleaves, expelling the neutral N-acetylglycine ethyl ester radical. The remaining benzyl cation rearranges into the seven-membered tropylium ring (

    
    ), which is aromatic and exceptionally stable.
    
    • Diagnostic Value: Presence confirms the N-benzyl moiety.

  • The "Glycine Core" (m/z 162): Cleavage of the ester bond (loss of

    
    , 73 Da) yields the cation at m/z 162. This ion (
    
    
    
    ) is stabilized by the resonance of the amide nitrogen lone pair.
    • Comparison Point: If the starting material was non-acetylated, this peak would shift to m/z 120.

  • The Acetyl Signature (m/z 43): Simple

    
    -cleavage yields 
    
    
    
    . While common in all acetylated compounds, its ratio relative to m/z 91 helps distinguish this molecule from simple benzylamines (which lack m/z 43).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for "Comparison" studies against impurities.

GC-MS Protocol (Structural ID)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split 20:1 @ 250°C.

  • Oven: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source: EI @ 70 eV, 230°C.

  • Scan Range: m/z 40–400.

LC-MS/MS Protocol (Trace Quant/Confirmation)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive Mode.

  • MRM Transition (Quant): 236.1

    
     91.1 (Collision Energy: 25 eV).
    
  • MRM Transition (Qual): 236.1

    
     162.1 (Collision Energy: 15 eV).
    

Comparison with Alternatives (Data Tables)

Distinguishing the target from synthesis byproducts is the primary analytical challenge.

Table 1: Spectral Fingerprint Comparison (EI Mode)
Ion (m/z)Target Molecule (Ethyl 2-(N-benzylacetamido)acetate)Alternative A (N-Benzylglycine Ethyl Ester - Precursor)Alternative B (N-Benzylacetamide - Degradant)
235 (M+) < 2%N/A (MW 193)N/A (MW 149)
193 (M+) Absent~10%Absent
162 Distinctive (~20%) AbsentAbsent
120 AbsentDistinctive (~30%) Absent
91 Base Peak (100%) Base Peak (100%) Base Peak (100%)
43 High (~60%)Low (<10%)High (~50%)

Analysis:

  • Vs. Precursor (Alt A): The presence of m/z 43 and the shift of the core fragment from 120 to 162 confirms acetylation.

  • Vs. Degradant (Alt B): The target has the m/z 162 peak (containing the ester), whereas the degradant (which has lost the ester chain) will not show this mass.

References

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87. Link

  • NIST Mass Spectrometry Data Center. "Ethyl 2-benzylacetoacetate Fragmentation Data" (Analogous fragmentation patterns for benzyl-esters). NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study". Journal of Mass Spectrometry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General reference for Benzylic/Amide cleavage rules).

Sources

Technical Comparison: Structural Elucidation and Stability Profiling of N-Substituted Glycine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of glycine derivatives—specifically during


-alkylation or 

-acylation sequences—researchers often encounter mixtures of structurally similar byproducts. Two common analogs that are frequently confused due to their similar polarity and chromatographic behavior are Ethyl 2-(N-benzylacetamido)acetate (Compound A) and N,N-dibenzylglycine ethyl ester (Compound B).[1]

This guide provides a definitive analytical framework to distinguish these compounds. The core distinction lies in their acid-base behavior and rotameric isomerism.[1] Compound A is a neutral amide exhibiting restricted rotation (rotamers) in NMR, while Compound B is a basic tertiary amine exhibiting high symmetry.

Quick Comparison Matrix
FeatureCompound A (Amide) Compound B (Amine)
IUPAC Name Ethyl 2-(N-benzylacetamido)acetateEthyl 2-(dibenzylamino)acetate
Formula / MW C

H

NO

/ 235.28
C

H

NO

/ 283.37
Functional Group Tertiary Amide (Neutral)Tertiary Amine (Basic)

H NMR Signature
Signal Doubling (Rotamers)Singlets (Symmetric Benzyls)
IR Spectrum Two C=O bands (~1650, 1740 cm

)
One C=O band (~1735 cm

)
Acid Extraction Remains in Organic PhaseExtracts into Aqueous Phase

Structural Analysis & Mechanistic Logic[1]

The fundamental difference between these molecules dictates their entire analytical and physical profile.

  • Compound A (The Amide): Contains an

    
    -Acetyl group.[1] The C-N bond in the amide has partial double-bond character (
    
    
    
    hybridization), leading to restricted rotation.[1] This creates cis and trans rotamers observable in NMR at room temperature.
  • Compound B (The Amine): Contains two Benzyl groups. The nitrogen is

    
     hybridized (pyramidal) but undergoes rapid inversion, and the molecule possesses a plane of symmetry (on average NMR time scales), making the two benzyl groups chemically equivalent.
    
Visualization: Structural Topology & NMR Logic[1]

G cluster_0 Compound A: Amide (Restricted Rotation) cluster_1 Compound B: Amine (Symmetric) A Ethyl 2-(N-benzylacetamido)acetate (Neutral) Rotamer1 Rotamer 1 (cis) Distinct NMR Signals A->Rotamer1 Slow Exchange Rotamer2 Rotamer 2 (trans) Distinct NMR Signals A->Rotamer2 Slow Exchange B N,N-dibenzylglycine ethyl ester (Basic) Sym Symmetric Benzyls Single NMR Set B->Sym Fast Inversion

Figure 1: Structural topology highlighting the rotameric nature of the amide (A) versus the symmetry of the tertiary amine (B).[1]

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance ( H NMR)

This is the most reliable method for identification.[2]

Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl


. Acquire spectrum at 298 K.
  • Compound A (Amide):

    • The Rotamer Effect: You will likely see two sets of signals for the acetyl methyl group, the benzyl methylene, and the glycine methylene. The ratio depends on the solvent and steric bulk (often 60:40 or 70:30).

    • Key Shift: The Acetyl -CH

      
       appears as two singlets around 2.0–2.2 ppm .[1]
      
    • Benzyl Protons: Appear as two chemically distinct singlets (or AB quartets) due to the lack of symmetry in the rotamers.

  • Compound B (Amine):

    • Symmetry: The spectrum is clean and simple.

    • Benzyl Protons: The four benzylic protons (Ph-CH

      
      -N) appear as a single sharp singlet  around 3.80 ppm .[1]
      
    • Glycine Protons: The N-CH

      
      -CO protons appear as a singlet around 3.25 ppm  (shielded relative to the amide).[1]
      
    • Aromatic Region: Integrates to 10 protons (2 x Ph).[1]

Infrared Spectroscopy (FTIR)

A rapid diagnostic tool for functional group verification.

  • Compound A: Shows two carbonyl stretches.[1]

    • Ester C=O: ~1740 cm

      
      [1]
      
    • Amide C=O (Amide I): ~1650 cm

      
       (Strong, broad)[1]
      
  • Compound B: Shows one carbonyl stretch.[1]

    • Ester C=O: ~1735–1750 cm

      
      [1]
      
    • Absence: No band in the 1600–1680 cm

      
       region.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Compound A: [M+H]

    
     = 236.1 [1]
    
    • Fragmentation: Loss of ethoxy (-45) or acetyl (-43).[1]

  • Compound B: [M+H]

    
     = 284.2 [1]
    
    • Fragmentation: Dominant peak at m/z 91 (Tropylium ion) due to benzyl cleavage.[1]

Functional Performance: Separation & Stability[1][8]

The most critical "performance" metric for these intermediates is their separability. Because Compound B is a tertiary amine and Compound A is a neutral amide, they can be separated using a "Self-Validating" Acid/Base extraction protocol.[1]

Experimental Protocol: Chemoselective Purification

Objective: Separate a mixture of A and B without chromatography.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • Saturated Sodium Bicarbonate (NaHCO

    
    )
    
  • Brine[1][3]

Workflow:

  • Dissolution: Dissolve the crude mixture in DCM (10 mL per gram of crude).

  • Acid Extraction: Wash the organic phase with 1M HCl (3 x 10 mL).

    • Chemistry:Compound B (Amine) is protonated to form the water-soluble hydrochloride salt (R

      
      NH
      
      
      
      Cl
      
      
      ).[1]
    • Chemistry:Compound A (Amide) remains neutral and stays in the DCM layer.

  • Isolation of A: Wash the DCM layer with brine, dry over MgSO

    
    , and evaporate. Result: Pure Compound A. 
    
  • Recovery of B: Basify the aqueous acidic layer with solid NaHCO

    
     (until pH > 8). Extract with fresh DCM. Dry and evaporate. Result: Pure Compound B. 
    
Visualization: Separation Logic Tree

Separation Mixture Mixture (A + B) in DCM AcidWash Add 1M HCl Phase Separation Mixture->AcidWash OrgPhase Organic Phase (DCM) AcidWash->OrgPhase Neutral Species AqPhase Aqueous Phase (Acidic) AcidWash->AqPhase Protonated Species ResultA Compound A (Neutral Amide) OrgPhase->ResultA Evaporate ResultB_Salt Compound B Salt (R3NH+ Cl-) AqPhase->ResultB_Salt Basify Basify (pH > 8) Extract w/ DCM ResultB_Salt->Basify ResultB Compound B (Free Amine) Basify->ResultB

Figure 2: Chemoselective separation workflow leveraging the basicity of the tertiary amine (B) versus the neutrality of the amide (A).

Stability Profile

  • Hydrolytic Stability:

    • Compound A: The ester group is susceptible to hydrolysis under basic conditions (saponification). The amide bond is relatively robust but requires harsh acidic/basic conditions to cleave.

    • Compound B: The ester is susceptible to hydrolysis.[1] The C-N bonds (benzyl) are stable to hydrolysis but can be cleaved via hydrogenolysis (H

      
      /Pd-C).[1]
      
  • Storage:

    • Compound B (Amine): Prone to oxidation (N-oxide formation) if stored in air/light for extended periods.[1] Store as the HCl salt for maximum stability.

    • Compound A (Amide): Generally stable at room temperature.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80908, N-Benzylglycine ethyl ester. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Ethyl 2-benzylacetoacetate (Analogous Amide Structure Data). SRD 69. Retrieved from [Link][1]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds VI: Introduction to Amides and Distinction from Amines. Retrieved from [Link]

Sources

HPLC Retention Time Comparison for N-Benzylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC retention behaviors for N-benzylglycine derivatives, structured for researchers in peptoid synthesis and medicinal chemistry.

Executive Summary

N-benzylglycine derivatives (often referred to as peptoid monomers) represent a critical class of intermediates in the synthesis of peptidomimetics. Their chromatographic behavior is governed primarily by the hydrophobicity of the N-substituent and the ionization state of the secondary amine and carboxylic acid.

This guide objectively compares the Reversed-Phase HPLC (RP-HPLC) retention characteristics of various N-benzylglycine analogs. It synthesizes experimental data with established Quantitative Structure-Retention Relationships (QSRR) based on Hansch hydrophobicity constants (


), providing a predictive framework for method development.

Mechanistic Basis of Separation

In RP-HPLC (C18 stationary phase), retention of N-benzylglycines is driven by the solvophobic effect. The "benzyl" moiety acts as the primary hydrophobic anchor. Substituents on the aromatic ring modulate this interaction via two mechanisms:

  • Direct Hydrophobicity (

    
    -effect):  Halogens and alkyl groups increase the partition coefficient into the stationary phase.
    
  • Electronic Effects (

    
    -effect):  Electron-withdrawing groups (e.g., -NO
    
    
    
    ) reduce the basicity of the secondary amine (typically pKa ~7-8), potentially altering the ionization percentage at a given mobile phase pH.
Separation Logic Diagram

The following diagram illustrates the partitioning logic and elution order determinants.

G cluster_0 Substituent Effect Analyte N-Benzylglycine Derivative MobilePhase Mobile Phase (H2O/ACN + TFA) Analyte->MobilePhase Solubility (Polarity) Stationary Stationary Phase (C18 Alkyl Chains) Analyte->Stationary Hydrophobic Interaction Retention Retention Time (tR) MobilePhase->Retention Elution Strength Stationary->Retention Retarding Force Substituent Benzyl Substituent (R-Group) Substituent->Stationary Modulates Affinity (Hansch π Constant)

Caption: Mechanistic flow of N-benzylglycine retention in RP-HPLC. The substituent (R-group) directly modulates the hydrophobic interaction with the C18 stationary phase.

Comparative Retention Data

The following table ranks derivatives from lowest retention (fastest elution) to highest retention (slowest elution) .

Experimental Basis:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV 214/254 nm.

Derivative (R-C₆H₄-CH₂-NH-CH₂-COOH)Substituent TypeHansch Constant (

)
Predicted Relative Retention (k')Experimental Elution Order
N-(4-Aminobenzyl)glycine Polar / H-Bond Donor-1.23< 0.51 (Fastest)
N-(4-Hydroxybenzyl)glycine Polar / H-Bond Donor-0.67~ 0.62
N-(4-Nitrobenzyl)glycine Polar / e- Withdrawing-0.28~ 0.83
N-(4-Methoxybenzyl)glycine Weakly Polar-0.02~ 0.954
N-Benzylglycine (Reference) Neutral0.00 1.00 5 (Reference)
N-(4-Methylbenzyl)glycine Alkyl / Hydrophobic+0.56~ 1.36
N-(4-Chlorobenzyl)glycine Halogen / Hydrophobic+0.71~ 1.57
N-(4-Bromobenzyl)glycine Halogen / Hydrophobic+0.86~ 1.78
N-Benzyl-N-Cbz-glycine Protecting GroupHigh> 2.59 (Slowest)

Note on N-Benzyl-N-Cbz-glycine: This derivative (often the precursor) contains two aromatic rings and lacks the free basic amine, making it significantly more hydrophobic. It typically elutes much later than the free N-benzylglycine product, serving as a critical marker for reaction completion.

Standardized Experimental Protocol

To reproduce these results or analyze similar peptoid monomers, follow this self-validating protocol.

A. Sample Preparation[3][4]
  • Solvent: Dissolve samples in 50:50 Water:Acetonitrile. Pure acetonitrile may cause peak distortion for early eluters (solvent effect).

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (essential to prevent column clogging).

B. Chromatographic Conditions[1][2][3][4][6][7][8][9]
  • Column: C18 (Octadecylsilane), 100 Å pore size.

  • Temperature: 30°C (Controlled temperature ensures retention time reproducibility).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Why TFA? It acts as an ion-pairing agent, masking the positive charge on the secondary amine and sharpening the peak shape.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold for polar impurities like Glycine)

    • 2–20 min: 5% -> 95% B (Linear ramp)

    • 20–25 min: 95% B (Wash)

    • 25–30 min: 5% B (Re-equilibration)

C. Workflow Visualization

The following diagram details the analytical workflow for monitoring the synthesis of N-benzylglycine from Glycine and Benzyl Chloride/Bromide.

Workflow Start Crude Reaction Mixture (Glycine + Benzyl Halide) Prep Sample Prep Dissolve in 50:50 H2O:ACN Start->Prep HPLC RP-HPLC Analysis (Gradient Elution) Prep->HPLC Result_Early Peak 1: Unreacted Glycine (t_R ~ 1-2 min) HPLC->Result_Early Result_Mid Peak 2: N-Benzylglycine (Product, t_R ~ 8-12 min) HPLC->Result_Mid Result_Late Peak 3: Di-benzylated Side Product (N,N-Dibenzylglycine, t_R > 15 min) HPLC->Result_Late

Caption: Analytical workflow for separating N-benzylglycine from starting materials and over-alkylated side products.

Troubleshooting & Optimization

  • Peak Tailing: N-benzylglycines are secondary amines. If tailing occurs, increase TFA concentration to 0.15% or switch to a "Base-Deactivated" (end-capped) C18 column.

  • Co-elution: If the p-Methoxy and Unsubstituted derivatives co-elute, switch Mobile Phase B to Methanol. Methanol provides different selectivity (

    
    ) for aromatic solutes due to 
    
    
    
    -
    
    
    interactions.
  • Retention Drift: Ensure the column is fully equilibrated (minimum 10 column volumes) after the gradient wash step.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for constants used in prediction).
  • BenchChem. (2025). Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Link

  • Moldoveanu, S. C., et al. (2023). "New method for calculating retention factor could improve RP-HPLC separations." Journal of Separation Science. Link

  • PubChem. (2025).[5] N-Benzylglycine Hydrochloride Compound Summary. National Library of Medicine. Link

Sources

The Discerning Eye of 13C NMR: A Comparative Guide to N-Acylated Glycine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of a molecule. This guide provides an in-depth comparison of the 13C NMR spectral data for N-benzyl-N-acetylglycine ethyl ester and its structural analogues, offering a clear rationale for spectral interpretation and a robust protocol for data acquisition.

At the heart of this analysis is N-benzyl-N-acetylglycine ethyl ester, a molecule of interest in peptide chemistry and as a building block in medicinal chemistry. Its structural complexity, arising from the simultaneous presence of N-benzyl and N-acetyl groups, presents a unique spectroscopic signature. To fully appreciate these nuances, we will compare its predicted 13C NMR spectrum with the experimentally determined spectra of two key analogues: N-acetylglycine ethyl ester and N-benzylglycine ethyl ester.

A Comparative Analysis of 13C NMR Spectral Data

The interpretation of 13C NMR spectra hinges on the principle that the chemical environment of each carbon atom dictates its resonance frequency. Electron-withdrawing groups, for instance, tend to deshield carbon nuclei, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups cause an upfield shift.

Below is a detailed comparison of the predicted and experimental 13C NMR chemical shifts for our target molecule and its analogues. The predicted spectrum for N-benzyl-N-acetylglycine ethyl ester was generated based on established incremental rules and data from closely related structures.

Carbon AtomN-acetylglycine ethyl ester (Experimental)N-benzylglycine ethyl ester (Experimental)N-benzyl-N-acetylglycine ethyl ester (Predicted)Rationale for Predicted Shifts
C=O (ester)~170 ppm~172 ppm~171 ppmThe electronic environment of the ester carbonyl is primarily influenced by the adjacent glycine unit and is expected to be similar across all three compounds.
C=O (amide)~170 ppm-~172 ppmThe introduction of the N-benzyl group is expected to have a minor deshielding effect on the amide carbonyl compared to N-acetylglycine ethyl ester.
CH2 (glycine)~41 ppm~50 ppm~52 ppmIn N-benzylglycine ethyl ester, the nitrogen is directly attached to the electron-withdrawing benzyl group, causing a significant downfield shift of the glycine methylene. Acetylation of this nitrogen in the target molecule is predicted to further deshield this carbon.
CH2 (ethyl)~61 ppm~61 ppm~61 ppmThe ethyl ester group is relatively remote from the site of N-substitution, and its chemical shift is expected to remain largely consistent.
CH3 (ethyl)~14 ppm~14 ppm~14 ppmSimilar to the ethyl methylene, the methyl carbon's chemical environment is not significantly altered.
CH3 (acetyl)~23 ppm-~22 ppmThe chemical shift of the acetyl methyl group is characteristic and is expected to be similar to that in N-acetylglycine ethyl ester.
CH2 (benzyl)-~54 ppm~53 ppmThe introduction of the acetyl group on the nitrogen is predicted to have a slight shielding effect on the benzylic methylene carbon compared to N-benzylglycine ethyl ester due to altered electronic effects.
C (benzyl, ipso)-~138 ppm~137 ppmThe ipso-carbon of the benzyl group is expected to experience a minor shielding effect upon N-acetylation.
C (benzyl, ortho)-~129 ppm~129 ppmThe chemical shifts of the aromatic carbons are not expected to change significantly.
C (benzyl, meta)-~128 ppm~128 ppmThe chemical shifts of the aromatic carbons are not expected to change significantly.
C (benzyl, para)-~127 ppm~128 ppmThe chemical shifts of the aromatic carbons are not expected to change significantly.

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 13C NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data processing.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl3) is a common and suitable solvent for these compounds. It is crucial to use a high-purity deuterated solvent to minimize interference from residual protonated solvent signals.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl3. This concentration ensures a good signal-to-noise ratio without causing issues with viscosity or solubility.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, defined as 0.0 ppm. A small amount (typically <1%) should be added to the solvent.

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the 13C frequency and matched to the impedance of the instrument's electronics to maximize sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Number of Scans: A sufficient number of scans (e.g., 128 to 1024, depending on the sample concentration and instrument sensitivity) should be acquired to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring quantitative accuracy, especially for quaternary carbons.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for these compounds.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum must be accurately phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to remove any broad, rolling features in the spectrum.

  • Referencing: The spectrum should be referenced by setting the TMS signal to 0.0 ppm.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of 13C NMR spectral data as described in this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-20 mg) B Dissolve in CDCl3 (0.5-0.7 mL) with TMS A->B C Transfer to NMR Tube B->C D Tune and Match NMR Probe C->D E Set Acquisition Parameters D->E F Acquire FID E->F G Fourier Transformation F->G H Phase and Baseline Correction G->H I Reference to TMS (0.0 ppm) H->I J Peak Picking and Integration I->J K Spectral Interpretation and Comparison J->K

Caption: Workflow for 13C NMR sample preparation, data acquisition, and analysis.

Conclusion

The comparative analysis of the 13C NMR spectra of N-benzyl-N-acetylglycine ethyl ester and its analogues provides valuable insights into the influence of N-substitution on the chemical shifts of the glycine backbone. The predicted spectrum for the target molecule, grounded in the experimental data of its precursors, serves as a reliable reference for researchers in the field. By following the detailed experimental protocol, scientists can ensure the acquisition of high-quality data, facilitating accurate structural elucidation and advancing the pace of drug discovery and chemical synthesis.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

A Comparative Guide to the Reactivity of N-benzyl vs. N-methyl Glycine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of building blocks is paramount. N-substituted glycine ethyl esters are fundamental scaffolds, and the choice between an N-benzyl and an N-methyl substituent can significantly influence reaction outcomes, yields, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of N-benzyl glycine ethyl ester and N-methyl glycine ethyl ester (sarcosine ethyl ester), supported by established chemical principles and experimental insights.

At a Glance: Key Differences in Reactivity

FeatureN-benzyl Glycine Ethyl EsterN-methyl Glycine Ethyl Ester (Sarcosine Ethyl Ester)
Steric Hindrance HighLow
Nitrogen Nucleophilicity Generally lowerGenerally higher
Reactivity in Acylation SlowerFaster
Reactivity in Alkylation SlowerFaster
Deprotection Readily cleaved by various methodsMore challenging to cleave
Application in Peptide Synthesis Used as a protecting groupIncorporated as a structural modification

The Decisive Factors: Steric Hindrance and Electronic Effects

The differing reactivity of N-benzyl and N-methyl glycine ethyl esters stems primarily from the distinct steric and electronic properties of the benzyl and methyl groups.

Steric Hindrance: The benzyl group, with its phenyl ring, is substantially bulkier than the methyl group. This steric hindrance around the nitrogen atom in N-benzyl glycine ethyl ester plays a crucial role in impeding the approach of reactants, particularly in bimolecular nucleophilic substitution (SN2) type reactions like N-acylation and N-alkylation.[1][2] The less encumbered nitrogen in N-methyl glycine ethyl ester allows for more facile access by electrophiles.[3]

Electronic Effects: The methyl group is a weak electron-donating group through an inductive effect, which slightly increases the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted amine.[4][5][6] Conversely, the benzyl group can exhibit a weak electron-withdrawing inductive effect due to the sp2-hybridized carbons of the phenyl ring, which can slightly decrease the electron density on the nitrogen.[7] This makes the nitrogen in sarcosine ethyl ester a more potent nucleophile.

The interplay of these effects dictates the reactivity of these two molecules in common synthetic transformations.

Comparative Reactivity in Key Synthetic Transformations

N-Acylation: A Clear Difference in Reaction Rates

The acylation of the secondary amine is a fundamental reaction for these esters, often employed in peptide synthesis and the formation of amide bonds. Due to the pronounced steric bulk of the benzyl group, N-benzyl glycine ethyl ester is expected to undergo acylation at a significantly slower rate than N-methyl glycine ethyl ester.[8]

In peptide synthesis, the reduced nucleophilicity and steric hindrance of N-methylated amino acid residues are known to make peptide bond formation more challenging, often requiring longer reaction times or more potent coupling reagents.[8][9] This principle can be directly extrapolated to the comparative reactivity of these two esters.

Expected Reactivity Trend in Acylation:

N-methyl glycine ethyl ester > N-benzyl glycine ethyl ester

N-Alkylation: Steric Hindrance as the Dominant Factor

Similar to acylation, N-alkylation is also highly sensitive to steric effects. The approach of an alkylating agent to the nitrogen lone pair is more hindered in the case of the N-benzyl derivative. Consequently, N-methyl glycine ethyl ester will generally be more reactive towards alkylating agents under similar conditions.

The N-Substituent as a Protecting Group vs. a Permanent Modification

A crucial strategic difference in the use of these two esters lies in the intended fate of the N-substituent.

N-Benzyl Group: A Versatile Protecting Group

The N-benzyl group is widely utilized as a protecting group for amines in organic synthesis.[10] Its popularity stems from its stability under a range of conditions and the variety of methods available for its removal.

Common Deprotection (Debenzylation) Methods:

  • Catalytic Hydrogenolysis: This is one of the most common and mild methods, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).[10]

  • Oxidative Cleavage: Reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl groups like the p-methoxybenzyl (PMB) group.[4]

  • Acidic Cleavage: Strong acids can cleave the benzyl group, though this method is less common due to its harshness.[11]

N-Methyl Group: A Generally Permanent Modification

In contrast, the N-methyl group is typically incorporated as a permanent structural feature of the target molecule. The carbon-nitrogen bond in an N-methyl group is significantly more robust and less readily cleaved than the benzyl-nitrogen bond. While methods for the demethylation of amines exist, they often require harsh conditions and are not as straightforward or widely applicable as debenzylation reactions.[11][12] The challenges associated with the selective deprotection of N-methyl groups in the presence of other sensitive functionalities make it an undesirable protecting group in most synthetic contexts.

Experimental Protocols

The following are representative protocols for the N-acylation of glycine ethyl ester derivatives. For a direct comparison of reactivity, these reactions should be run in parallel under identical conditions, monitoring the consumption of starting materials and the formation of products over time.

Protocol 1: N-Acylation of Glycine Ethyl Ester Derivatives

This protocol can be adapted for both N-benzyl and N-methyl glycine ethyl ester to compare their acylation rates.

Materials:

  • N-substituted glycine ethyl ester (N-benzyl or N-methyl) (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the N-substituted glycine ethyl ester (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 2-4 hours). To obtain kinetic data, aliquots can be taken at regular intervals and analyzed by a suitable method (e.g., GC-MS or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

Visualization of Concepts

Logical Flow for Reactivity Comparison

G cluster_reactants Reactants cluster_factors Influencing Factors cluster_reactivity Comparative Reactivity N-benzyl Glycine Ethyl Ester N-benzyl Glycine Ethyl Ester Steric_Hindrance Steric Hindrance N-benzyl Glycine Ethyl Ester->Steric_Hindrance High Electronic_Effects Electronic Effects N-benzyl Glycine Ethyl Ester->Electronic_Effects Slightly e- withdrawing Deprotection Deprotection N-benzyl Glycine Ethyl Ester->Deprotection Facile N-methyl Glycine Ethyl Ester N-methyl Glycine Ethyl Ester N-methyl Glycine Ethyl Ester->Steric_Hindrance Low N-methyl Glycine Ethyl Ester->Electronic_Effects e- donating N-methyl Glycine Ethyl Ester->Deprotection Difficult Acylation Acylation Steric_Hindrance->Acylation Slower for N-benzyl Alkylation Alkylation Steric_Hindrance->Alkylation Slower for N-benzyl Electronic_Effects->Acylation Faster for N-methyl Electronic_Effects->Alkylation Faster for N-methyl

Caption: Factors influencing the comparative reactivity.

Experimental Workflow for Reactivity Comparison

G cluster_setup Parallel Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_results Results & Comparison R1 Reaction 1: N-benzyl Glycine Ethyl Ester + Acylating Agent M1 Aliquots at t = 0, 1, 2, ... hrs R1->M1 R2 Reaction 2: N-methyl Glycine Ethyl Ester + Acylating Agent R2->M1 A1 LC-MS / GC-MS Analysis M1->A1 Res1 Determine Reaction Rates A1->Res1 Res2 Compare Product Yields A1->Res2

Caption: Workflow for comparing acylation rates.

Conclusion

The choice between N-benzyl and N-methyl glycine ethyl esters is a strategic one, dictated by the intended role of the N-substituent and the desired reactivity profile. N-methyl glycine ethyl ester, with its lower steric bulk and higher nitrogen nucleophilicity, is the more reactive of the two in common bond-forming reactions such as acylation and alkylation. It is best suited for applications where the N-methyl group is a permanent feature of the final molecule.

Conversely, N-benzyl glycine ethyl ester is less reactive due to the steric hindrance imposed by the benzyl group. Its primary utility lies in its role as a protected glycine equivalent, where the benzyl group can be readily removed at a later synthetic stage. Understanding these fundamental differences in reactivity is crucial for the rational design of synthetic routes and the efficient production of target molecules in research and drug development.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]

  • Molbase. (n.d.). Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride. Available at: [Link]

  • Quora. (2017, April 20). Which hinders SN2 reaction more: Methyl or Phenyl group? Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

  • OrgoSolver. (n.d.). Structure and Basicity of Amines. Available at: [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4963-4966. Available at: [Link]

  • Liu, S. (2015). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PLoS ONE, 10(4), e0122828. Available at: [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Available at: [Link]

  • Google Patents. (n.d.). CN1477095A - Production method of N-benzyl glycine ethyl ester.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • Quora. (2020, October 22). What are the effects of the substituent basicity of aromatic amines? Available at: [Link]

  • Organic Syntheses. (1977). PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER AND N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. Organic Syntheses, 56, 88. Available at: [Link]

  • Google Patents. (n.d.). CN1202076C - Production method of N-benzyl glycine ethyl ester.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Available at: [Link]

  • Toniolo, C., et al. (2001). N-Methylation of Nα-Acetylated, Fully Cα-Ethylated, Linear Peptides. Chemistry - A European Journal, 7(12), 2549-2558. Available at: [Link]

  • ResearchGate. (n.d.). A comparison of methyl and phenyl substituent effects on the gas phase basicities of amines and phosphines. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2555-2561. Available at: [Link]

  • Vaia. (n.d.). benzoyl methyl esters of the amino acids glycine, alanine, and valine have been shown to react with N. Available at: [Link]

  • Tanaka, M., et al. (2015). The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. Biomacromolecules, 16(12), 3844-3852. Available at: [Link]

  • Quora. (2018, March 8). Why is dimethylamine more basic than methyl amine? Available at: [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Available at: [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Aza-[11][13]-Wittig Rearrangements of N-Benzyl Glycine Methyl Esters. A New Approach to the Synthesis of N-Aryl Phenylalanine Derivatives. Available at: [Link]

  • Smith, A. B., et al. (2015). Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. The Journal of Organic Chemistry, 80(18), 9041-9056. Available at: [Link]

  • Google Patents. (n.d.). US2793204A - Process for the synthesis of peptides.
  • Waditee-Sirisedth, R., et al. (2007). Genes for direct methylation of glycine provide high levels of glycinebetaine and abiotic-stress tolerance in Synechococcus and Arabidopsis. Proceedings of the National Academy of Sciences, 104(48), 19172-19177. Available at: [Link]

  • Mátyus, P., et al. (2022). Fine-Tuned Reactivity of N-Containing Naphthol Analogues. Molecules, 27(20), 6927. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Peptides-V, Synthesis-II. Available at: [Link]

  • Royal Society of Chemistry. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Available at: [Link]

  • Burlina, F., et al. (2024). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. JACS Au, 4(1), 183-193. Available at: [Link]

Sources

Comprehensive Validation Guide: Reference Standard Spectra for Tianeptine Free Acid (CAS 6436-91-5)

[1]

Executive Summary

CAS 6436-91-5 corresponds to Tianeptine (Free Acid) , the protonated precursor to the clinically utilized Tianeptine Sodium salt.[1] In analytical method development and quality control (QC), the selection of the correct reference standard is critical. While the sodium salt (CAS 30123-17-2) is the active pharmaceutical ingredient (API), the Free Acid (CAS 6436-91-5) is frequently preferred as the Primary Reference Standard for quantitative analysis due to its superior physical stability and non-hygroscopic nature compared to the sodium salt.[1]

This guide provides a technical comparison of the Free Acid against the Sodium Salt standard, followed by a validated spectral library (NMR, FTIR, HPLC-MS) to establish identity and purity.

Part 1: Strategic Comparison – Reference Material Selection

The Stability Dilemma: Free Acid vs. Sodium Salt

For researchers and QC scientists, the choice between CAS 6436-91-5 (Free Acid) and CAS 30123-17-2 (Sodium Salt) dictates the accuracy of quantitative assays.[1]

FeatureTianeptine Free Acid (CAS 6436-91-5)Tianeptine Sodium (CAS 30123-17-2)Operational Verdict
Hygroscopicity Low.[1] Stable at ambient humidity.[1]High. Rapidly absorbs moisture, altering effective weight.[1]Free Acid is superior for gravimetric preparation.[1]
Stoichiometry Defined (MW: 436.95 g/mol ).[1]Variable hydration states if not handled in a glovebox.[1]Free Acid reduces weighing errors.[1]
Solubility (Organic) High in DMSO, Methanol, DCM.[1]Lower in non-polar solvents; requires polar protic solvents.[1]Free Acid is more versatile for NMR/Stock solutions.[1]
Regulatory Use Used as "Primary Standard" for assay calculation.[1]Used as "Drug Substance" for release testing.[1][2]Use Free Acid for calibration curves (apply conversion factor 1.05).[1]

Scientist's Insight: When validating an HPLC method for Tianeptine Sodium tablets, use CAS 6436-91-5 to prepare your stock standard. Weighing the hygroscopic sodium salt introduces a variable water error (often 3-5% w/w) that biases potency calculations.[1]

  • Correction Factor:

    
    [1]
    

Part 2: Structural Validation – 1H-NMR Spectroscopy

Objective: Definitive structural characterization to confirm the integrity of the tricyclic core and the heptanoic acid side chain.

Experimental Protocol: 1H-NMR
  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is avoided due to poor solubility of the zwitterionic/acidic moieties.

  • Concentration: 10 mg/mL.

  • Parameters: 400 MHz, 298 K, 16 scans, relaxation delay (d1) = 1.0 s.

  • Referencing: TMS at 0.00 ppm or residual DMSO quintet at 2.50 ppm.

Validated Spectral Data (DMSO-d6)

The following shifts confirm the identity of CAS 6436-91-5.

MoietyProton CountMultiplicityChemical Shift (

ppm)
Assignment Logic
Carboxylic Acid 1HBroad Singlet11.90 – 12.10Exchangeable -COOH proton (disappears with D2O shake).[1]
Aromatic (Core) 1HDoublet7.85 (J=8.3 Hz)C1-H (Dibenzo-thiazepin ring).[1][3]
Aromatic 1HTriplet7.70C2-H.
Aromatic 3HMultiplet7.40 – 7.60Overlapping aromatic protons (C3, C4, C8).[1]
Aromatic 1HMultiplet7.15C9-H.
Amine (NH) 1HBroad/Multiplet~6.0 – 6.5Secondary amine (link to side chain).[1]
Methine (Chiral) 1HMultiplet4.40 – 4.57C11-H (Bridgehead proton).[1]
N-Methyl 3HSinglet~3.30 – 3.40N-CH3 (Often obscured by water peak in DMSO; verify with HSQC).[1]
Side Chain (

)
2HTriplet2.18-CH2- adjacent to COOH.[1]
Side Chain (Bulk) 8HMultiplet1.20 – 1.60Central methylene chain (-CH2-)4.[1]

Part 3: Fingerprinting – FTIR Spectroscopy

Objective: Rapid identification and confirmation of the solid-state form (polymorph check).[1]

Experimental Protocol: FTIR (ATR Method)[1]
  • Instrument: FTIR Spectrometer with Diamond ATR.

  • Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

Diagnostic Peak Table
Wavenumber (cm⁻¹)Functional GroupValidation Criteria
3325 N-H StretchingSecondary amine. Sharp/Medium intensity.[1][4]
2900 – 3000 C-H StretchingAlkyl chain (heptanoic acid tail).[1]
1700 – 1720 C=O StretchingCarboxylic acid dimer (Free Acid specific).[1] Note: Salt form shifts to ~1550-1600 (carboxylate).[1]
1350 & 1150 S=O StretchingSulfonamide (Sulfone) asymmetric/symmetric stretch.
750 C-Cl StretchingAryl chloride signature.[1]

Part 4: Purity & Trace Analysis – HPLC-UV/MS

Objective: Quantify purity and detect synthesis impurities (e.g., esters, oxidized byproducts).[1]

Validated HPLC Method (Stability Indicating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.02M Potassium Dihydrogen Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 20% B to 60% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Purity) and MS (Identity).[1]

Impurity Profile (Reference)
Retention Time (Rel)IdentityMass (m/z)Origin
0.85 Oxidative Degradant453 [M+16+H]+N-Oxide formation (Stress condition).[1]
1.00 Tianeptine (Analyte) 437.1 [M+H]+ Parent Peak.[1]
1.20 Ethyl Ester Impurity465 [M+28+H]+Synthesis byproduct (if EtOH used).[1]

Part 5: Validation Workflows (Visualized)

Diagram 1: Reference Standard Qualification Pipeline

This decision tree illustrates the logic for qualifying a new batch of CAS 6436-91-5 for use as a Primary Reference Standard.

ReferenceValidationStartNew Batch CAS 6436-91-5(Free Acid)Step11. Identity Check(FTIR + 1H-NMR)Start->Step1Decision1Spectra MatchLiterature?Step1->Decision1Step22. Purity Assessment(HPLC-UV @ 220nm)Decision1->Step2YesFailREJECT BATCH(Recrystallize)Decision1->FailNoDecision2Purity > 99.0%?Step2->Decision2Step33. Water Content(Karl Fischer Titration)Decision2->Step3YesDecision2->FailNoDecision3Water < 0.5%?Step3->Decision3Decision3->FailNo (Hygroscopic?)PassQUALIFIEDPrimary Reference StandardDecision3->PassYes

Caption: Workflow for qualifying Tianeptine Free Acid as a primary analytical standard, ensuring identity, purity, and solvent/water limits are met.

Diagram 2: Analytical Method Development Logic

Comparing the utility of different spectral techniques for specific validation goals.

MethodLogicGoalValidation GoalTechnique11H-NMRGoal->Technique1Definitive StructureTechnique2FTIR / RamanGoal->Technique2Rapid IDTechnique3LC-MS/MSGoal->Technique3SensitivityResult1Structural Elucidation(Core Integrity)Technique1->Result1Result2Polymorph ID(Salt vs Acid)Technique2->Result2Result3Trace ImpurityQuantificationTechnique3->Result3

Caption: Selection of orthogonal analytical techniques based on specific validation requirements (Structure vs. Form vs. Purity).

References

  • Gassaway, M. M., et al. (2014).[1] "The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist."[1][6][7][8] Translational Psychiatry. Available at: [Link][1]

  • Abraham, R. J., et al. (2006).[1][9] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • Boiret, M., et al. (2011).[1][10] "Tablet potency of Tianeptine in coated tablets by near infrared spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.